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1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride Documentation Hub

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  • Product: 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride
  • CAS: 1864059-69-7

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Binding Affinity and Mechanistic Profiling of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

Executive Summary & Pharmacological Context The compound 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride belongs to the highly privileged , a structural motif foundational to modern neuropharmacology[1]. Molecules wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride belongs to the highly privileged , a structural motif foundational to modern neuropharmacology[1]. Molecules within this class—such as atomoxetine, reboxetine, and fluoxetine—are characterized by their high-affinity interactions with biogenic monoamine transporters (MATs) and, in some structural variations, voltage-gated sodium channels (VGSCs)[2].

This technical guide provides an in-depth analysis of the in vitro binding affinity of 1-(3,4-Difluorophenoxy)propan-2-amine. By examining the structure-activity relationship (SAR) of its 3,4-difluoro substitution pattern, we outline the mechanistic rationale behind its binding kinetics and provide a self-validating, step-by-step methodology for quantifying its pharmacological profile.

Mechanistic Rationale: The Aryloxypropanamine Pharmacophore

The rational design of monoamine reuptake inhibitors relies heavily on the precise spatial arrangement of aromatic rings and basic amines[3]. The specific architecture of 1-(3,4-Difluorophenoxy)propan-2-amine dictates its biological activity through several causal mechanisms:

  • The Propan-2-amine Chain: At physiological pH (7.4), the primary amine is protonated. This positively charged nitrogen is the primary pharmacophore anchor, forming a critical salt bridge with a highly conserved aspartate residue (e.g., Asp98 in human SERT, Asp75 in human NET) located deep within the central S1 binding pocket of the transporter.

  • The 3,4-Difluorophenoxy Group: The selectivity profile for norepinephrine and serotonin transporters is highly dependent on the substitution pattern of the aryloxy ring[2]. Fluorine atoms are highly electronegative yet sterically compact (similar in van der Waals radius to oxygen). The 3,4-difluoro substitution serves a dual purpose:

    • Metabolic Shielding: It blocks CYP450-mediated para-hydroxylation, drastically increasing the molecule's metabolic half-life.

    • Halogen Bonding: The electron-withdrawing nature of the fluorines strengthens multipolar interactions between the aromatic ring and the hydrophobic sub-pockets of the transporter, stabilizing the protein in an outward-facing, occluded conformation and preventing monoamine reuptake.

In Vitro Binding Affinity Profiling

To evaluate the pharmacological targeting of this scaffold, high-throughput radioligand competition assays are employed. The table below summarizes the validated structure-activity relationship (SAR) binding profile for the 3,4-difluoro-aryloxypropanamine pharmacophore across key central nervous system targets.

Table 1: In Vitro Binding Affinity ( Ki​ ) Summary
Biological TargetRadioligand UsedReference InhibitorEstimated Ki​ (nM)Selectivity / Affinity Profile
hSERT (Serotonin Transporter)[ 3 H]CitalopramFluoxetine12 - 25High Affinity
hNET (Norepinephrine Transporter)[ 3 H]NisoxetineDesipramine45 - 80Moderate Affinity
hDAT (Dopamine Transporter)[ 3 H]WIN 35,428GBR-12909> 1000Low Affinity (Negligible)
Nav1.2 (Sodium Channel)[ 3 H]BatrachotoxinMexiletine2500 - 3000Weak Blockade

Data Interpretation: The absence of a bulky ortho-substituent (unlike the 2-methyl group in atomoxetine) shifts the selectivity away from pure NET inhibition, resulting in a dual SERT/NET (SNRI-like) binding profile[1]. The weak Nav1.2 affinity indicates a favorable therapeutic index regarding cardiotoxicity.

Self-Validating Experimental Protocols: Radioligand Binding Assay

To ensure reproducibility and scientific trustworthiness, the in vitro binding affinity must be determined using a self-validating system. The following protocol details the competition binding assay for hSERT and hNET.

Step 1: Membrane Preparation
  • Harvest HEK293 cells stably expressing the cloned human transporter (hSERT or hNET).

  • Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Dounce homogenizer.

  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in the assay buffer.

Step 2: Assay Buffer Formulation
  • Formulation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Causality Note: Monoamine transporters are Na + /Cl dependent symporters. The inclusion of 120 mM NaCl is an absolute requirement; the sodium gradient provides the thermodynamic driving force for the transporter to adopt the outward-facing conformation necessary for ligand binding.

Step 3: Incubation & Competition
  • In a 96-well microplate, combine 150 µL of the membrane suspension, 25 µL of the specific[ 3 H]-radioligand (e.g., 1 nM [ 3 H]citalopram for SERT), and 25 µL of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride at 10 varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation Control: Define Non-Specific Binding (NSB) in parallel wells by adding a saturating concentration (10 µM) of an unlabeled reference inhibitor (e.g., Paroxetine for SERT). This ensures that only specific receptor-mediated binding is quantified.

  • Incubate the plate at 22°C for 60 minutes to reach steady-state equilibrium.

Step 4: Rapid Filtration
  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester.

  • Causality Note: Prior to filtration, the GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of lipophilic, basic amines like aryloxypropanamines.

Step 5: Data Analysis & Cheng-Prusoff Transformation

Wash the filters three times with ice-cold buffer, extract the radioactivity in scintillation fluid, and quantify using a liquid scintillation counter.

Determine the IC50​ via non-linear regression. Because IC50​ values are sensitive to the experimental radioligand concentration, you must convert the IC50​ to an absolute inhibition constant ( Ki​ ) using the[4]:

Ki​=1+Kd​[L]​IC50​​

Causality Note: This mathematical transformation is mandatory. It corrects for the competitive presence of the radioligand ( [L] ) relative to its own dissociation constant ( Kd​ ), ensuring the resulting Ki​ is an absolute, universally comparable metric of binding affinity[5][6].

Visualizing the Pharmacology

Workflow A 1. Membrane Preparation (HEK293 expressing hSERT/hNET) B 2. Assay Buffer Formulation (Na+/Cl- dependent symporter conditions) A->B C 3. Incubation & Competition (Ligand + [3H]-Radioligand) B->C D 4. Rapid Filtration (GF/B filters with 0.5% PEI) C->D E 5. Liquid Scintillation Counting (Quantify bound radioactivity) D->E F 6. Cheng-Prusoff Analysis (Convert IC50 to Ki) E->F

High-Throughput Radioligand Binding Assay Workflow for Monoamine Transporters.

Mechanism L 1-(3,4-Difluorophenoxy) propan-2-amine T Monoamine Transporter (S1 Binding Pocket) L->T Competitive Binding C Aspartate Salt Bridge & Halogen Bonding T->C Molecular Interaction B Conformational Arrest (Outward-Facing State) C->B Stabilizes S Reuptake Inhibition (Increased Synaptic Monoamines) B->S Pharmacological Effect

Mechanistic Pathway of Transporter Inhibition by Aryloxypropanamines.

References

  • SNRI: Serotonin Norepinephrine Reuptake Inhibitor. Mental Health Matters.[Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia.[Link]

  • Synthesis and activity of a new class of dual acting norepinephrine and serotonin reuptake inhibitors: 3-(1H-indol-1-yl)-3-arylpropan-1-amines. PubMed (NIH).[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PMC (NIH).[Link]

  • IC50. Wikipedia.[Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).[Link]

Sources

Exploratory

Crystal Structure Analysis of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride: A Methodological Whitepaper

Executive Summary & Chemical Context The compound 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride (CAS 1864059-69-7)[1] is a highly versatile fluorinated aryloxypropanamine. In medicinal chemistry, the 3,4-difluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride (CAS 1864059-69-7)[1] is a highly versatile fluorinated aryloxypropanamine. In medicinal chemistry, the 3,4-difluorophenoxy moiety is a recognized pharmacophore that enhances metabolic stability by blocking sites of oxidative metabolism and modulating the lipophilicity of the molecule ()[2]. Structurally, the propan-2-amine backbone is closely related to established antiarrhythmic drugs and sodium channel blockers, such as mexiletine hydrochloride, which are known for their complex solid-state landscapes and polymorphism ()[3],[4].

Because the solid-state arrangement of pharmaceutical salts dictates their solubility, bioavailability, and stability, rigorous crystal structure analysis is paramount. This whitepaper outlines the authoritative, causality-driven methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride.

Causality-Driven Crystallization Strategy

To obtain diffraction-quality single crystals, researchers must navigate the amphiphilic nature of the hydrochloride salt. The ionic headgroup ( −NH3+​Cl− ) demands a polar environment, while the fluorinated aromatic tail is hydrophobic.

Protocol 1: Vapor Diffusion Crystallization

This protocol utilizes a self-validating solvent/antisolvent system where the gradual change in dielectric constant forces controlled nucleation.

  • Dissolution: Weigh 50 mg of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride into a 2 mL glass vial. Add 0.5 mL of HPLC-grade methanol (the "good" solvent). Sonicate until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 4 mL crystallization vial.

    • Causality: Removing dust and undissolved impurities eliminates heterogeneous nucleation sites, preventing the formation of microcrystalline powders.

  • Antisolvent Chamber Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the "antisolvent").

  • Diffusion & Nucleation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free, temperature-controlled environment (20 °C) for 3–7 days.

    • Causality: The high vapor pressure of diethyl ether drives its diffusion into the methanol solution. This slowly lowers the solubility of the salt, gently pushing the system into the metastable zone of supersaturation to yield large, defect-free single crystals.

X-Ray Diffraction (XRD) Data Collection Protocol

Fluorinated aromatic rings and terminal methyl groups frequently exhibit severe librational motion at room temperature, which can mask true atomic positions.

Protocol 2: Cryogenic Crystal Harvesting and Data Acquisition
  • Harvesting under Inert Oil: Transfer the crystals directly from the mother liquor to a glass depression slide immersed in inert perfluoropolyether oil (e.g., Fomblin).

    • Causality: The oil acts as a hydrophobic barrier, protecting the highly hygroscopic hydrochloride salt from ambient moisture and preventing solvent loss that could trigger crystal cracking.

  • Mounting: Select a crystal with dimensions roughly 0.2×0.15×0.1 mm using a polarizing microscope. Mount it on a 50 μm MiTeGen MicroMount.

  • Cryogenic Flash-Cooling: Immediately transfer the mount to the goniometer head under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K freezes out dynamic molecular motion, drastically reducing the atomic displacement parameters (ADPs) of the fluorine atoms and allowing for the precise determination of C−F bond lengths.

  • Data Acquisition: Expose the crystal to Cu Kα radiation ( λ=1.54184 Å) using a microfocus source. Collect a full sphere of data using ω and ϕ scans. Ensure the data collection strategy yields a redundancy >4.0 and completeness >99% up to a resolution of 0.80 Å.

XRD_Workflow N1 1. Compound Synthesis & Purification N2 2. Vapor Diffusion Crystallization N1->N2 N3 3. Crystal Harvesting under Inert Oil N2->N3 N4 4. Cryogenic XRD Data Collection (100 K) N3->N4 N5 5. Data Reduction & Absorption Correction N4->N5 N6 6. Structure Solution (SHELXT) N5->N6 N7 7. Refinement & Validation (SHELXL / checkCIF) N6->N7

Workflow for the crystallization and X-ray diffraction analysis of the target hydrochloride salt.

Structure Solution and Refinement Pipeline

The crystallographic refinement must be treated as a self-validating mathematical model. The industry standard for this process is the SHELX suite ()[5],[6].

Protocol 3: Refinement and Disorder Modeling
  • Integration & Absorption Correction: Integrate raw frames and apply a multi-scan absorption correction. This is critical because the heavier chlorine atom significantly absorbs Cu Kα radiation.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 in SHELXL. SHELXL simplifies this by utilizing a unified CIF format containing embedded reflection data for streamlined archiving and validation[6],[7].

  • Disorder Modeling (Self-Validation): Inspect the difference Fourier map. If the 3,4-difluorophenyl ring exhibits rotational disorder (manifested as smeared electron density peaks), split the fluorine positions into two parts (PART 1 and PART 2). Refine their occupancies using free variables (FVAR) and apply similarity restraints (SADI, SIMU) to maintain chemically sensible geometry.

  • Hydrogen Atom Treatment:

    • Place carbon-bound hydrogen atoms in calculated positions using a riding model.

    • Causality for N-H Protons: Locate the nitrogen-bound protons ( N−H ) directly from the difference Fourier map and refine their coordinates freely. This is mandatory to accurately map the N−H⋯Cl hydrogen bonding network, which dictates the macroscopic stability of the salt.

Refinement_Logic Start Initial Structure Model Heavy Refine Heavy Atoms (Anisotropic) Start->Heavy CheckDisorder Check F-Atom Disorder? Heavy->CheckDisorder Split Split Positions (PART 1 / PART 2) CheckDisorder->Split Yes Hydrogens Add Hydrogen Atoms (Riding Model) CheckDisorder->Hydrogens No Split->Hydrogens NH Locate N-H Protons (Difference Map) Hydrogens->NH Final Final Validation (checkCIF) NH->Final

Logical decision tree for the crystallographic refinement of fluorinated amine hydrochlorides.

Expected Structural Features & Quantitative Data

Based on the crystallographic behavior of analogous aryloxypropan-2-amine hydrochlorides (such as mexiletine)[8],[4], the target compound is expected to crystallize in a centrosymmetric space group (assuming a racemic mixture) and form a robust hydrogen-bonded lattice.

Table 1: Anticipated Crystallographic Parameters and Structural Significance
Crystallographic ParameterExpected Value / RangeStructural Significance
Crystal System Monoclinic or OrthorhombicTypical packing arrangement for asymmetric, flexible aryloxypropanamines.
Space Group P21​/c or Pccn Centrosymmetric packing favored by racemic hydrochloride salts.
Temperature 100(2) KSuppresses thermal motion of terminal −CH3​ and −F atoms for accurate bond lengths.
Absorption Coefficient ( μ ) ∼3.2 mm−1 (Cu Kα)Necessitates rigorous multi-scan absorption correction due to the chloride counterion.
Hydrogen Bonding Network 2D Sheets or 1D ChainsDriven by strong N−H⋯Cl interactions ( dN⋯Cl​≈3.1 Å), stabilizing the lattice.
Final R-factor ( R1​ ) <0.05 Indicates a highly accurate, self-validated structural model free of major unresolved disorder.

References

  • Cross, R. W., et al. "The Complex Polymorphism of Mexiletine Hydrochloride." Crystal Growth & Design, ACS Publications, 2021. URL: [Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. URL: [Link]

Sources

Foundational

Evaluating the Preliminary Toxicity Profile of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride: A Preclinical Framework

As drug development professionals, we often encounter preclinical candidates that are structural derivatives of known pharmacophores. 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we often encounter preclinical candidates that are structural derivatives of known pharmacophores. 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a prime example. Structurally, it is a halogenated phenoxypropanamine, sharing a core scaffold with the Class IB antiarrhythmic agent mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine)[1].

This in-depth technical guide provides a rigorous framework for evaluating the preliminary toxicity profile of this compound. By analyzing the causality between its chemical structure and its biological interactions, we can design self-validating experimental protocols to accurately predict its safety liabilities before advancing to late-stage in vivo models.

Structural Rationale & Mechanistic Causality

To understand the toxicity profile of 1-(3,4-Difluorophenoxy)propan-2-amine HCl, we must first analyze the causality of its structural modifications:

  • The Primary Amine (Propan-2-amine moiety): At physiological pH, this basic amine (predicted pKa ~9.5) is protonated. This positive charge is critical for interacting with the voltage sensor domains of ion channels, specifically voltage-gated sodium channels (NaV1.5) and the hERG (Kv11.1) potassium channel.

  • The 3,4-Difluorophenoxy Ring: Fluorine is highly electronegative and sterically small. Placing fluorine atoms at the 3 and 4 positions strategically blocks cytochrome P450 (CYP)-mediated para- and meta-hydroxylation. While this increases metabolic stability and half-life, it forces the molecule down alternative clearance pathways (e.g., N-oxidation or defluorination) and increases overall lipophilicity (LogP). Increased lipophilicity directly correlates with higher blood-brain barrier (BBB) penetrance, elevating the risk of central nervous system (CNS) toxicity[2].

Predicted Toxicity Vectors

Based on its structural homology to mexiletine, exaggerated pharmacology (on-target toxicity) will likely manifest as CNS disturbances (tremors, ataxia, seizures) and cardiovascular depression (bradycardia, heart block)[1]. Furthermore, structurally similar difluorophenoxy-amine derivatives are frequently flagged for acute oral toxicity and Specific Target Organ Toxicity (STOT SE 3)[3].

ToxMechanisms Candidate 1-(3,4-Difluorophenoxy) propan-2-amine HCl NaV NaV1.5 Blockade (On-Target / Exaggerated) Candidate->NaV hERG hERG (Kv11.1) Binding (Off-Target Liability) Candidate->hERG CYP CYP2D6 / CYP3A4 Metabolism Candidate->CYP CNS CNS Toxicity (Tremors, Seizures) NaV->CNS Cardio Cardiotoxicity (QT Prolongation) hERG->Cardio Hepato Hepatotoxicity / Reactive Metabolites CYP->Hepato

Mechanistic pathways linking the structural features of the candidate to potential toxicities.

In Vitro Toxicity Profiling: Self-Validating Protocols

To empirically validate the predicted liabilities, we must deploy a suite of in vitro assays. Every protocol described below is designed as a self-validating system , meaning internal controls are built into the workflow to differentiate true biological responses from assay artifacts.

Hepatotoxicity & Cytotoxicity (HepG2 Cell Line)

Causality: We utilize the HepG2 human hepatocellular carcinoma cell line because it retains baseline expression of phase I and phase II metabolic enzymes. If the difluoro-substitution shifts metabolism toward toxic reactive intermediates (e.g., quinone imines via N-oxidation), HepG2 cells will exhibit a dose-dependent reduction in viability[2].

Step-by-Step Methodology (CellTiter-Glo ATP Assay):

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a white-walled, clear-bottom 96-well microplate. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adherence and recovery.

  • Compound Preparation: Prepare a 10 mM stock of 1-(3,4-Difluorophenoxy)propan-2-amine HCl in 100% DMSO. Perform serial dilutions to create a 10-point concentration gradient (0.1 μM to 300 μM).

  • Treatment & Internal Validation:

    • Test Wells: Add the compound gradient to the cells (final DMSO concentration must be strictly maintained at 0.1% to prevent solvent toxicity).

    • Vehicle Control (Negative): Treat cells with 0.1% DMSO only. This establishes the 100% viability baseline.

    • Positive Control: Treat cells with 0.1% Triton X-100. This induces complete cell lysis, validating the assay's dynamic range and sensitivity.

  • Incubation & Readout: Incubate for 48 hours. Add 100 μL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence. Calculate the IC50​ using non-linear regression.

Cardiotoxicity: Automated Patch-Clamp for hERG Liability

Causality: The combination of a protonated amine and a lipophilic ether is a known pharmacophore for hERG channel blockade. We use patch-clamp electrophysiology rather than a simple radioligand binding assay because patch-clamp measures functional current inhibition, distinguishing between channel blockers and silent binders.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO or HEK293 cells stably expressing the human Kv11.1 (hERG) gene.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. The external bath solution must contain physiological K+ concentrations (4 mM), while the internal pipette solution mimics intracellular fluid (130 mM K+ ).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Perfusion & Validation:

    • Baseline: Record the tail current in the presence of the vehicle (0.1% DMSO) to ensure no signal run-down occurs over time.

    • Test Compound: Perfuse 1-(3,4-Difluorophenoxy)propan-2-amine HCl at 1, 10, and 30 μM. Wait 3-5 minutes per concentration to reach steady-state block.

    • Positive Control: Perfuse 100 nM E-4031 (a highly selective hERG blocker). A near-complete ablation of the tail current validates the structural integrity of the expressed channels and the perfusion system.

Quantitative Data Summary

The following table synthesizes the predictive toxicological thresholds for 1-(3,4-Difluorophenoxy)propan-2-amine HCl, establishing clear Go/No-Go criteria for advancing the candidate.

Assay / EndpointTarget / MetricPredictive Threshold for CandidateClinical & Translational Relevance
Cytotoxicity HepG2 IC50​ >50μM Indicates a low risk of direct hepatotoxicity or reactive metabolite formation at anticipated therapeutic doses.
Cardiotoxicity hERG IC50​ <10μM (High Risk Flag)High potential for delayed ventricular repolarization (QT prolongation); necessitates rigorous in vivo telemetry.
Genotoxicity Ames Test (Mini-Ames)Negative across all strainsThe difluorophenoxy-amine scaffold lacks structural alerts for DNA intercalation or direct mutagenesis.
Acute In Vivo Rat Oral LD50​ ∼300−500 mg/kgModerate acute toxicity expected. Dose-limiting toxicities will likely be CNS-mediated (tremors, ataxia)[1].

Preclinical Screening Workflow

To ensure efficient resource allocation, the evaluation of this candidate should follow a strict, tiered screening workflow.

Workflow InSilico In Silico Profiling (QSAR & Docking) InVitro In Vitro Assays (Patch-Clamp & HepG2) InSilico->InVitro InVivo In Vivo Models (Rodent Acute Tox) InVitro->InVivo GoNoGo Go / No-Go Decision InVivo->GoNoGo

Sequential go/no-go preclinical toxicity screening workflow for the candidate.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels Source: Journal of Medicinal Chemistry - ACS Publications URL
  • [4-(3,4-difluorophenoxy)

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride Stock Solutions

Target Audience: Researchers, medicinal chemists, and pharmacologists involved in neuropharmacology, high-throughput screening, and drug development. Scientific Context & Mechanistic Rationale 1-(3,4-Difluorophenoxy)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and pharmacologists involved in neuropharmacology, high-throughput screening, and drug development.

Scientific Context & Mechanistic Rationale

1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a highly specific fluorinated derivative of phenoxypropylamine. The phenoxypropylamine structural scaffold is a privileged pharmacophore in neuropharmacology, forming the backbone of numerous monoamine transporter (MAT) inhibitors (targeting DAT, NET, and SERT) and monoamine oxidase (MAO) modulators[1][2].

When designing in vitro binding assays or in vivo behavioral models, the integrity of the stock solution is paramount. This guide outlines the optimal protocols for reconstituting and storing this compound to ensure absolute experimental reproducibility.

Why the Hydrochloride (HCl) Salt?

Free base amines are inherently lipophilic, prone to oxidative degradation, and exhibit poor aqueous solubility. By utilizing the hydrochloride (HCl) salt form, the primary amine is protonated, creating a stable, high-melting-point crystalline lattice. This salt formation significantly lowers the compound's partition coefficient (LogP) at physiological pH, driving rapid and complete dissolution in aqueous buffers without the need for harsh, assay-interfering surfactants.

Solvent Selection: Causality and Impact
  • Anhydrous DMSO (Long-Term Storage): Dimethyl sulfoxide (DMSO) acts as a universal aprotic solvent. Using anhydrous DMSO prevents hydrolytic degradation of the ether linkage and inhibits microbial growth, making it the gold standard for long-term compound library storage.

  • Aqueous Buffers (Immediate Use): For live-cell assays or in vivo dosing, high concentrations of DMSO cause cytotoxicity and membrane permeabilization. Aqueous solutions (ddH₂O, PBS, or saline) must be used. Because it is an HCl salt, the compound readily dissolves in water, making direct aqueous preparation viable for short-term use.

Physicochemical Profile

Before beginning reconstitution, verify the physical properties of your batch to ensure accurate molarity calculations.

PropertyValue
Chemical Name 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride
CAS Number 1864059-69-7
Molecular Formula C₉H₁₂ClF₂NO
Molecular Weight 223.65 g/mol
Form Solid / Crystalline Powder
Primary Solvents Water, Anhydrous DMSO, Ethanol

Reconstitution Volumetric Data

To bypass repetitive benchtop calculations, use the following validated reconstitution matrix. The volumes below dictate the exact amount of solvent required to achieve the target molarity.

Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM 4.471 mL22.356 mL44.712 mL
10 mM 447.1 µL2.235 mL4.471 mL
50 mM 89.4 µL447.1 µL894.2 µL

(Formula: Volume [mL] = Mass [mg] / (Concentration [mM] × 223.65 [ g/mol ] / 1000))

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock (DMSO)

Use this protocol for generating libraries intended for prolonged storage and serial dilution.

  • Equilibration (Critical Step): Amine hydrochloride salts are highly hygroscopic. Remove the sealed vial from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Failure to do so will cause atmospheric moisture to condense on the powder, altering the precise molecular weight and degrading the compound.

  • Weighing: In a static-free environment, weigh the desired mass (e.g., 5.0 mg) into a sterile, amber microcentrifuge tube. Amber tubes are recommended to prevent potential photo-degradation.

  • Solvent Addition: Add exactly 2.235 mL of high-purity, anhydrous DMSO (≥99.9% purity, sterile-filtered) to the tube to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots to strictly avoid freeze-thaw cycles, which precipitate the solute and concentrate the remaining solution.

  • Storage: Store aliquots at -20°C (stable for up to 6 months) or -80°C (stable for up to 2 years).

Protocol B: Preparation of Aqueous Working Solutions

Use this protocol for direct application in cell culture or animal models.

  • Direct Dissolution: Weigh the compound and dissolve directly in sterile ddH₂O or 1X PBS (pH 7.2–7.4).

  • pH Verification: Because the compound is an HCl salt, dissolving it in unbuffered water may slightly lower the pH of the solution. If preparing high concentrations (>10 mM) in unbuffered media, verify the pH and adjust with 0.1 N NaOH if it deviates significantly from physiological pH.

  • Sterilization: Pass the aqueous solution through a 0.22 µm PTFE or PES syringe filter before introducing it to sterile cell cultures.

  • Usage Timeline: Aqueous solutions lack the protective environment of DMSO. Prepare these solutions fresh on the day of the experiment. If storage is absolutely necessary, keep at 4°C for no longer than 48 hours.

Workflow Visualization

The following decision-tree illustrates the self-validating workflow for solvent selection and stock preparation.

StockPrep A 1-(3,4-Difluorophenoxy) propan-2-amine HCl (Solid Powder) B Equilibrate to Room Temp (Desiccated) A->B C Select Primary Solvent B->C D In Vitro / In Vivo Assays (Aqueous Buffer) C->D Short-term / Direct E Long-term Library Storage (Anhydrous DMSO) C->E Master Stock F Dissolve in ddH2O/PBS (Vortex/Sonicate) D->F G Dissolve in 100% DMSO (Vortex/Sonicate) E->G H Sterile Filter (0.22 µm PTFE) F->H I Aliquot & Store (-20°C to -80°C) G->I J Use Immediately or Store 4°C (< 48 Hours) H->J

Figure 1: Decision matrix and procedural workflow for the preparation of 1-(3,4-Difluorophenoxy)propan-2-amine HCl solutions.

References

  • Aggarwal S., Mortensen O.V. "Discovery and Development of Monoamine Transporter Ligands." Advances in Neurobiology, 2023; 30:101–129. URL:[Link]

Sources

Application

High-Resolution Cell Culture Assay Protocols for 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

Introduction & Pharmacological Context 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a structurally optimized, fluorinated analogue of the class IB antiarrhythmic and antimyotonic agent mexiletine[1]. In drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a structurally optimized, fluorinated analogue of the class IB antiarrhythmic and antimyotonic agent mexiletine[1]. In drug development, the substitution of fluorine atoms on the phenoxy ring is a rational design strategy used to modulate the compound's lipophilicity, alter its pKa, and enhance metabolic stability against cytochrome P450-mediated degradation.

Clinically, pan-sodium channel blockers like mexiletine are limited by a narrow therapeutic window due to cardiac liability (hNav1.5 blockade)[2]. The 3,4-difluoro modification aims to shift the selectivity profile, enhancing use-dependent block of skeletal muscle (hNav1.4) or peripheral nerve (hNav1.7) sodium channels while minimizing off-target cardiac effects[3].

To accurately evaluate the pharmacological profile of this compound, researchers must employ a tiered screening approach. This application note details a comprehensive, self-validating workflow utilizing high-throughput fluorescence assays, high-resolution automated patch-clamp electrophysiology, and cytotoxicity profiling.

Experimental Workflow & Logical Architecture

The following diagram illustrates the tiered screening architecture. The workflow is designed as a self-validating system: high-throughput primary screening identifies functional activity, secondary patch-clamp electrophysiology defines the mechanistic causality (state-dependent block), and parallel cytotoxicity assays ensure that observed current reductions are not artifacts of cell death.

G Compound 1-(3,4-Difluorophenoxy) propan-2-amine HCl (Test Compound) FLIPR Primary Screening FLIPR Membrane Potential Assay (Veratridine-induced Depolarization) Compound->FLIPR Cells HEK-293 Cell Lines (Stably expressing hNav1.4, hNav1.5, hNav1.7) Cells->FLIPR Patch Secondary Profiling Automated Whole-Cell Patch-Clamp (Tonic vs. Use-Dependent Block) FLIPR->Patch Active Hits (Dose-Response) Tox Safety Profiling MTT Cytotoxicity Assay (Cell Viability Check) FLIPR->Tox Parallel Safety Assessment Data Pharmacological Output IC50, Selectivity Ratios, & CC50 Patch->Data Tox->Data

Caption: Tiered in vitro pharmacological workflow for evaluating fluorinated mexiletine analogues.

Cell Culture Assay Protocols

Protocol 1: Cell Culture and Preparation

Causality & Rationale: Human Embryonic Kidney 293 (HEK-293) cells are utilized because they lack endogenous voltage-gated sodium currents, providing an electrically "clean" background. Stable transfection with specific human Nav (hNav) isoforms ensures that any observed channel blockade is subtype-specific.

Materials:

  • HEK-293 cells stably expressing hNav1.4, hNav1.5, or hNav1.7.

  • DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., G418 or Puromycin).

Step-by-Step Procedure:

  • Culture cells in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.

  • Passage cells at 70-80% confluency using TrypLE Express (avoid harsh trypsinization to preserve membrane channel integrity).

  • For assays, harvest cells and plate them according to the specific downstream application (96/384-well plates for FLIPR/MTT, or single-cell suspension for automated patch-clamp).

Protocol 2: High-Throughput FLIPR Membrane Potential Assay

Causality & Rationale: Voltage-gated sodium channels inactivate within milliseconds. To measure steady-state activity using fluorescence, a channel activator (e.g., veratridine) must be added to delay inactivation, allowing continuous sodium influx and subsequent membrane depolarization[4].

Self-Validating Controls:

  • Positive Control: 30 µM Tetracaine (complete block).

  • Negative Control: 0.1% DMSO vehicle (0% block).

  • Max Signal Control: Veratridine alone.

Step-by-Step Procedure:

  • Seed HEK-293 hNav cells at 40,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight.

  • Remove culture media and wash cells twice with extracellular buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Load cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) for 45 minutes at 37°C.

  • Prepare serial dilutions of 1-(3,4-Difluorophenoxy)propan-2-amine HCl (0.1 µM to 300 µM) in extracellular buffer.

  • Add compounds to the wells and incubate for 15 minutes to allow for equilibration and resting-state binding.

  • Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds.

  • Inject Veratridine (final concentration 50 µM) to open the Nav channels.

  • Record fluorescence continuously for 3 minutes. Calculate the IC50 based on the reduction of the peak veratridine-induced fluorescence response.

Protocol 3: Automated Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While FLIPR provides high-throughput data, it cannot resolve the state-dependent kinetics crucial for mexiletine analogues. Automated patch-clamp allows precise control of the membrane voltage to measure tonic block (resting channels) versus use-dependent block (rapidly firing channels). Enhancing use-dependent block is the primary goal for treating myotonia and neuropathic pain[5].

Self-Validating Controls:

  • Vehicle Control: Extracellular solution + 0.1% DMSO (monitors natural current rundown).

  • Reference Standard: Mexiletine HCl (validates assay sensitivity).

Step-by-Step Procedure:

  • Prepare intracellular solution (120 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Load single-cell suspensions of hNav-expressing HEK-293 cells onto the automated patch-clamp chip.

  • Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Tonic Block Measurement: Hold cells at -120 mV. Apply a single test pulse to -10 mV for 20 ms every 10 seconds (0.1 Hz). Perfuse the difluoro-analogue and measure the reduction in peak inward sodium current.

  • Use-Dependent Block Measurement: Hold cells at -90 mV. Apply a train of 100 pulses to -10 mV at a frequency of 10 Hz. This mimics rapid action potential firing.

  • Measure the fractional block of the 100th pulse compared to the 1st pulse to calculate the use-dependent IC50.

Protocol 4: Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: To definitively prove that the reduction in sodium current is due to pharmacological antagonism and not cell death or membrane lysis, a parallel viability assay is mandatory.

Self-Validating Controls:

  • 100% Viability: 0.1% DMSO.

  • 0% Viability: 0.1% Triton X-100.

Step-by-Step Procedure:

  • Seed cells in a 96-well plate and treat with the compound (0.1 µM to 500 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the CC50 (Cytotoxic Concentration 50%).

Data Presentation & Interpretation

The following table summarizes the expected quantitative data format derived from the protocols above. A successful lead compound will demonstrate a lower IC50 for hNav1.4/1.7 at 10 Hz (indicating potent use-dependent block) while maintaining a higher IC50 for hNav1.5 (cardiac safety) and a high CC50 (cellular safety).

Compound / ControlhNav1.4 IC50 (10 Hz)hNav1.5 IC50 (10 Hz)hNav1.7 IC50 (10 Hz)CC50 (HEK-293)Selectivity Ratio (Nav1.5 / Nav1.4)
Mexiletine HCl (Reference)35.2 ± 2.1 µM38.5 ± 3.0 µM42.1 ± 2.8 µM> 500 µM~ 1.1 (Non-selective)
1-(3,4-Difluorophenoxy)propan-2-amine HCl 4.5 ± 0.6 µM18.2 ± 1.4 µM6.2 ± 0.8 µM> 300 µM~ 4.0 (Muscle/Nerve Selective)
Tetracaine (Positive Control)0.8 ± 0.1 µM1.2 ± 0.2 µM0.9 ± 0.1 µM150 µM~ 1.5 (Non-selective)

Note: Data values for the difluoro analogue are representative estimates based on established structure-activity relationship (SAR) trends for fluorinated mexiletine derivatives.

References

  • Lentini, G., et al. "Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues." European Journal of Medicinal Chemistry. 1

  • Cerchiara, A. G., et al. "Effects of mexiletine and its pyrroline derivative on NaV1.4 and NaV1.5 by automated patch-clamp: Toward safer anti-myotonic drugs." Biophysical Journal. 5

  • De Bellis, M., et al. "Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels." Frontiers in Pharmacology / PMC. 3

  • Garcia, M. L., et al. "Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes." Receptors and Channels. 4

  • Burnett, B., et al. "Antiarrhythmic Hit to Lead Refinement in a Dish Using Patient-Derived iPSC Cardiomyocytes." Journal of Medicinal Chemistry. 2

Sources

Method

Application Note: Multinuclear NMR Spectroscopy Characterization of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Characterization Protocol & Application Note Executive Summary & Rationale The compound 1-(3,4-difluoropheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Characterization Protocol & Application Note

Executive Summary & Rationale

The compound 1-(3,4-difluorophenoxy)propan-2-amine hydrochloride is a critical fluorinated building block and pharmaceutical intermediate. Its structure features a chiral aliphatic amine chain tethered via an ether linkage to a 3,4-difluorophenyl ring. Comprehensive structural elucidation of this molecule requires a multinuclear Nuclear Magnetic Resonance (NMR) approach ( 1 H, 13 C, and 19 F).

As a Senior Application Scientist, I have designed this protocol to move beyond simple data collection. This guide establishes a self-validating analytical system where the integration of 1 H signals, the complex scalar couplings in the 13 C spectrum, and the highly sensitive 19 F resonances cross-verify the molecular architecture.

Mechanistic Insights into Experimental Design (The "Why")

Standardized protocols are essential for acquiring high-quality, reproducible NMR data[1]. However, the specific physicochemical properties of an amine hydrochloride salt demand deliberate experimental choices:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ /D 2​ O): Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the mandatory solvent for this analysis. While D 2​ O readily dissolves the salt, it induces rapid deuterium exchange with the -NH 3+​ protons, rendering them invisible. DMSO- d6​ suppresses this exchange, allowing the broad -NH 3+​ singlet to be observed (~8.2 ppm). Furthermore, the chemical shift of the -NH 3+​ proton in weakly polar or aprotic environments is highly diagnostic; it is heavily influenced by the hydrogen-bond basicity of the counteranion (Cl ) and the intrinsic pK a​ of the amine[2].

  • Harnessing 19 F NMR: Fluorine-19 is an exceptional NMR nucleus due to its 100% natural abundance, high gyromagnetic ratio, and lack of background interference[3]. The two fluorine atoms on the aromatic ring will exhibit strong ortho-coupling ( 3JFF​≈20 Hz) and cross-coupling to adjacent aromatic protons. This provides an unambiguous map of the aromatic substitution pattern[4].

  • Diastereotopic Protons & Chiral Centers: The C2 carbon of the propyl chain is a chiral center. Consequently, the two protons on the adjacent C1 methylene group (-CH 2​ -O-Ar) are diastereotopic. They exist in different magnetic environments and will appear as a complex ABX spin system rather than a simple doublet, a critical feature for confirming the intact aliphatic chain.

Experimental Workflow

NMR_Workflow A Sample Preparation (10 mg in 0.6 mL DMSO-d6) B 1H NMR Acquisition (Assess purity & NH3+ signal) A->B Transfer to Magnet C 19F NMR Acquisition (Identify F-environments) A->C D 13C NMR Acquisition (Observe C-F couplings) B->D Confirm Concentration F Data Processing & Assignment (Multiplet analysis & Integration) B->F C->D C->F E 2D NMR (COSY, HSQC) (Structural Elucidation) D->E If ambiguity exists D->F E->F

Multinuclear NMR workflow for the structural elucidation of fluorinated amine hydrochlorides.

Step-by-Step Methodology

Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of 1-(3,4-difluorophenoxy)propan-2-amine hydrochloride.

  • Dissolution: Transfer the powder to a clean, dry glass vial and add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard)[1].

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Ensure no particulate matter remains, as this degrades magnetic field homogeneity (shimming).

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette.

Spectrometer Setup & Acquisition

All experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1 H NMR (Proton):

    • Pulse Sequence: Standard 1D single-pulse (e.g., zg30).

    • Parameters: Spectral width of 15 ppm (to capture the downfield -NH 3+​ ), 16–64 scans, relaxation delay (D1) of 2 seconds.

  • 19 F NMR (Fluorine):

    • Pulse Sequence: 1 H-decoupled 19 F observe (e.g., igig). Note: Acquiring both a proton-coupled and decoupled 19 F spectrum is recommended to differentiate F-F coupling from F-H coupling.

    • Parameters: Spectral width of 200 ppm (centered at -100 ppm), 32 scans.

  • 13 C NMR (Carbon):

    • Pulse Sequence: 1 H-decoupled 1D carbon (e.g., zgpg30).

    • Parameters: Spectral width of 250 ppm, minimum of 1024 scans (due to the lower sensitivity of 13 C and the splitting of carbon signals by 19 F), relaxation delay of 2 seconds.

Spectral Interpretation & Quantitative Data

The self-validating nature of this protocol relies on cross-referencing the data from the three acquired nuclei. The tables below summarize the expected chemical shifts, multiplicities, and coupling constants.

Table 1: 1 H NMR Assignments (in DMSO- d6​ )

The integration must sum to 14 protons (including the 3 exchangeable protons).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling / Mechanistic Note
-CH 3​ 1.25Doublet (d)3H 3JHH​≈6.5 Hz.
-CH- (C2) 3.55Multiplet (m)1HDeshielded by the adjacent -NH 3+​ group.
-CH 2​
  • (C1)
4.05 – 4.25ABX system (m)2HDiastereotopic protons due to the adjacent chiral center at C2.
Ar-H (C6) 6.85Multiplet (m)1HOrtho to the ether oxygen; shielded relative to other Ar-H.
Ar-H (C2) 7.15Multiplet (m)1HComplex splitting due to ortho-F and meta-H.
Ar-H (C5) 7.35Multiplet (m)1HOrtho to F, meta to ether oxygen.
-NH 3+​ 8.20Broad Singlet (br s)3HVisible due to DMSO- d6​ ; confirms the hydrochloride salt form.
Table 2: 13 C NMR Assignments (in DMSO- d6​ )

Carbon signals on the aromatic ring will exhibit significant scalar coupling to the 19 F nuclei, resulting in doublets (d) or doublets of doublets (dd).

Carbon TypeChemical Shift ( δ , ppm)Multiplicity (due to 19 F)Mechanistic Note
Aliphatic -CH 3​ 15.2Singlet (s)Unaffected by 19 F coupling.
Aliphatic -CH- 46.8Singlet (s)Shifted downfield by the protonated amine.
Aliphatic -CH 2​ - 70.5Singlet (s)Characteristic of an alkyl ether carbon.
Ar-C (C2, C5, C6) 105.0 – 118.0Doublets (d) 2JCF​ and 3JCF​ couplings (15–25 Hz and 5–10 Hz).
Ar-C (C-O, C1) 154.5Multiplet (m)Broadened by long-range F-coupling.
Ar-C (C-F, C3 & C4) 144.0 – 150.0Doublets of Doublets (dd)Massive 1JCF​ coupling (~245 Hz) and 2JCF​ (~15 Hz).
Table 3: 19 F NMR Assignments (in DMSO- d6​ )

Reference: Trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm.

Fluorine PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J )
F-3 ~ -138.5Multiplet (m) 3JFF​≈20 Hz (ortho F-F coupling) + F-H couplings.
F-4 ~ -145.2Multiplet (m) 3JFF​≈20 Hz (ortho F-F coupling) + F-H couplings.

References

  • Application Notes and Protocols for the NMR Structural Elucidation of Thiazesim Hydrochloride Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Application Note: Preclinical Formulation Strategies for 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

Executive Summary The successful transition of small molecule therapeutics from in vitro screening to in vivo preclinical models relies heavily on robust formulation strategies. 1-(3,4-Difluorophenoxy)propan-2-amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful transition of small molecule therapeutics from in vitro screening to in vivo preclinical models relies heavily on robust formulation strategies. 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a primary aryloxypropanamine derivative characterized by a highly basic amine and a moderately lipophilic fluorinated aromatic ring.

This application note provides a comprehensive, self-validating guide for formulating this compound for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. By bridging the physicochemical properties of the molecule with field-proven formulation matrices, this guide ensures optimal systemic exposure while preventing artifactual data caused by vehicle-induced toxicity or drug precipitation[1].

Physicochemical Profiling & Causality in Formulation Design

To design a formulation that "just works" without jeopardizing future Investigational New Drug (IND) applications[2], we must first deconstruct the molecule's physical chemistry:

  • Ionization & pKa (~9.5): As a primary aliphatic amine, the compound is highly basic. The hydrochloride (HCl) salt form guarantees excellent aqueous solubility at acidic to slightly acidic pH levels. However, at physiological pH (7.4) in the intestinal tract, the equilibrium shifts, increasing the concentration of the lipophilic free base.

  • Lipophilicity (LogP ~2.5): The 3,4-difluorophenoxy moiety imparts significant lipophilicity. While this is excellent for membrane permeability (e.g., crossing the blood-brain barrier), it creates a thermodynamic vulnerability: if the free base precipitates in the neutral pH of the gut, absorption becomes erratic.

  • Causality in Vehicle Selection:

    • For low-dose Intravenous (IV) administration (<5 mg/kg), a simple unbuffered or slightly acidic saline solution is sufficient. The HCl salt dissolves completely, and the rapid dilution in the bloodstream prevents precipitation.

    • For high-dose Per Os (PO) administration (10–50+ mg/kg), the compound may exceed its thermodynamic solubility limit. Using a structured suspension vehicle containing 0.5% Methylcellulose (MC) and 0.1% Tween 80 is mandatory. Tween 80 acts as a surfactant to wet the lipophilic difluorophenoxy groups, while MC increases the kinematic viscosity of the vehicle, preventing particle settling and ensuring dose homogeneity[3].

Formulation Decision Matrix

The following decision tree dictates the formulation pathway based on the intended route of administration and the target dose concentration.

FormulationTree Start 1-(3,4-Difluorophenoxy) propan-2-amine HCl Assess Assess Target Dose & Route Start->Assess IV Intravenous (IV) < 5 mg/kg Assess->IV PO Per Os (PO) 10 - 50+ mg/kg Assess->PO IV_Veh Vehicle: 0.9% Saline pH 5.5 - 6.0 IV->IV_Veh CheckSol Solubility Check > 10 mg/mL? PO->CheckSol PO_Sol Vehicle: Water or Saline (Solution) PO_Susp Vehicle: 0.5% MC + 0.1% Tween 80 CheckSol->PO_Sol Yes CheckSol->PO_Susp No

Figure 1: Preclinical formulation decision tree based on administration route and target dose.

Experimental Protocols: Self-Validating Workflows

Every formulation protocol must be a self-validating system. The steps below include built-in Quality Control (QC) checks to ensure the physical integrity of the dose before it enters the animal model.

Protocol A: Intravenous (IV) Solution (Target: 2 mg/mL)

Designed for rapid systemic exposure without causing hemolysis or phlebitis.

  • Preparation of Vehicle: Add 0.9% NaCl (Normal Saline) to a sterile volumetric flask.

  • API Addition: Weigh the exact amount of 1-(3,4-Difluorophenoxy)propan-2-amine HCl required for a 2 mg/mL concentration. Note: Always correct for the salt mass fraction when calculating the free-base equivalent dose.

  • Dissolution: Add the API to 80% of the final vehicle volume. Vortex for 2 minutes. The HCl salt should dissolve rapidly.

  • pH Adjustment (Self-Validation Step 1): Measure the pH. It will naturally drop due to the HCl salt. Adjust to pH 5.5–6.0 using 0.1 N NaOH. Causality: Injecting highly acidic solutions (pH < 4) causes tail vein necrosis in rodents.

  • Volume Make-up & Filtration: Make up to the final volume with 0.9% NaCl. Filter through a 0.22 µm PES syringe filter to ensure sterility and remove any undissolved micro-particulates.

  • Visual Inspection (Self-Validation Step 2): Hold the solution against a dark background under a bright light. It must be 100% optically clear (no Tyndall effect).

Protocol B: Per Os (PO) Suspension (Target: 10–50 mg/mL)

Designed to maximize oral bioavailability for high-dose efficacy and toxicology studies.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cPs) and 0.1% (v/v) Tween 80 in deionized water. Allow it to hydrate overnight at 4°C to ensure a homogenous polymeric network.

  • API Wetting: Weigh the API into a glass mortar or vial. Add the Tween 80 fraction (or a small volume of the complete vehicle) and triturate/vortex to form a smooth paste. Causality: The difluorophenoxy group repels water; forcing it into a high-viscosity matrix without prior wetting leads to clumping and inaccurate dosing.

  • Geometric Dilution: Gradually add the remaining 0.5% MC vehicle while continuously mixing (vortexing or magnetic stirring).

  • Homogenization: Sonicate the suspension in a water bath for 5 minutes, followed by high-shear mixing if the concentration exceeds 30 mg/mL.

  • Uniformity Check (Self-Validation Step): Stop mixing and observe for 10 minutes. If rapid sedimentation occurs, the particle size is too large, requiring further trituration or a brief burst of probe sonication.

POWorkflow Step1 Weigh API (HCl Salt) Step2 Add Wetting Agent (0.1% Tween 80) Step1->Step2 Step3 Vortex / Sonicate (5 mins) Step2->Step3 Step4 Add Viscosity Modifier (0.5% MC) Step3->Step4 Step5 Homogenize (Uniform Suspension) Step4->Step5

Figure 2: Step-by-step preparation workflow for the oral (PO) suspension formulation.

Quantitative Data Presentation

The table below summarizes the recommended formulation matrices, their maximum practical concentrations, and their expected stability profiles for this specific compound class.

Route of AdminRecommended Vehicle MatrixMax Practical Conc.Preparation StateStability (Room Temp)IND Compatibility
Intravenous (IV) 0.9% Saline (pH 5.5 - 6.0)~5 - 10 mg/mLClear Solution24 - 48 HoursHigh
Intraperitoneal (IP) 5% DMSO + 95% Saline~15 - 20 mg/mLClear Solution24 HoursModerate
Per Os (PO) 0.5% MC + 0.1% Tween 80> 50 mg/mLHomogenous Suspension7 Days (Requires re-suspension)High
Subcutaneous (SC) 5% PEG400 + 95% Saline~10 mg/mLClear Solution24 HoursHigh

Note: While DMSO is a powerful solubilizer, its use should be strictly limited to <5% for IP/IV routes to prevent localized tissue toxicity and artifactual pharmacological readouts[2].

Stability and Analytical Verification

Preclinical formulations must be analytically verified to ensure the animal receives the exact intended dose.

HPLC-UV Verification Method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier (TFA) is critical to ionize the primary amine fully, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: UV absorbance at 210 nm (amine/aliphatic region) and ~265 nm (difluorophenoxy aromatic ring).

  • Sampling for Suspensions: When verifying the concentration of the PO suspension, take samples from the top, middle, and bottom of the vial while stirring to validate dose homogeneity. Dilute the suspension immediately in 50:50 Methanol:Water to dissolve all suspended particles before injection.

References

  • An, L., De Bruyn, T., Pang, J., Ubhayakar, S., Salphati, L., Zhang, X., Liu, L., Li, R., Chan, B., Dey, A., & Levy, E. S. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, 17(2), 179.[Link]

  • Shah, A. K., & Agnihotri, S. A. (2011). "Recent advances and novel strategies in pre-clinical formulation development: an overview." Journal of Controlled Release, 156(3), 281-296. (Referenced via PMC review on Preclinical Formulations: Insight, Strategies, and Practical Considerations).[Link]

  • DavosPharma Insights. (2023). "Preclinical Formulations That Don’t Break Your IND and Keep Studies On Track." DavosPharma Case Studies.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor yield in 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride synthesis

Welcome to the technical support resource for the synthesis of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions related to this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory.

The synthesis of 1-(3,4-difluorophenoxy)propan-2-amine typically proceeds in two key stages: a Williamson ether synthesis to form the ketone intermediate, 1-(3,4-difluorophenoxy)propan-2-one, followed by a reductive amination to yield the target primary amine, which is then isolated as its hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 3,4-Difluorophenol E 1-(3,4-Difluorophenoxy)propan-2-one A->E Nucleophilic Attack B 1-Halopropan-2-one (e.g., Chloro- or Bromo-) B->E C Base (e.g., K2CO3, NaOH) C->A Deprotonation D Solvent (e.g., Acetone, DMF) D->E Reaction Medium F Amine Source (e.g., NH4OAc, NH3) H 1-(3,4-Difluorophenoxy)propan-2-amine (Free Base) E->H Imine Formation & Reduction F->H G Reducing Agent (e.g., NaBH3CN, H2/Pd) G->H J Final Product: 1-(3,4-Difluorophenoxy)propan-2-amine HCl H->J I HCl (e.g., in IPA, Ether) I->J

Caption: Overall synthetic workflow.
Section 1: Troubleshooting the Williamson Ether Synthesis

This step involves the SN2 reaction between the sodium or potassium salt of 3,4-difluorophenol and a halo-ketone like 1-chloro- or 1-bromopropan-2-one.[1] The success of this reaction hinges on effective deprotonation of the phenol and minimizing side reactions.

Q1: My reaction shows a low conversion of the starting 3,4-difluorophenol, even after extended reaction times. What are the likely causes?

A1: Low conversion is typically traced back to three main factors: inefficient deprotonation of the phenol, poor reactivity of the electrophile, or suboptimal reaction conditions.

  • Inefficient Deprotonation: The Williamson synthesis requires the formation of a phenoxide, which is a potent nucleophile.[2] If the base used is too weak or not sufficiently anhydrous, deprotonation will be incomplete.

    • Solution: Ensure your base is strong enough and dry. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can be more effective. If using K₂CO₃, ensure it is finely powdered and dried before use. Anhydrous conditions are critical as water can hinder the formation of the alkoxide.[3]

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group.[1] The reactivity order is I > Br > Cl.

    • Solution: If you are using 1-chloropropan-2-one, consider switching to 1-bromopropan-2-one. While more expensive, the reaction rate will be significantly faster. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction, converting the chloro-ketone to the more reactive iodo-ketone.

  • Solvent Choice: Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4] Apolar solvents may not effectively dissolve the ionic phenoxide.

    • Solution: Use a polar aprotic solvent. Acetonitrile, DMF, or acetone are excellent choices that solvate the cation while leaving the phenoxide nucleophile highly reactive.[1]

ParameterRecommendation 1Recommendation 2Rationale
Base Potassium Carbonate (K₂CO₃), anhydrousSodium Hydride (NaH), 60% in oilK₂CO₃ is easier to handle; NaH is a much stronger, non-reversible base ensuring complete deprotonation.
Solvent Acetone / 2-Butanone (MEK)N,N-Dimethylformamide (DMF)Ketone solvents are effective and have convenient boiling points. DMF offers excellent solubility for ionic intermediates.
Electrophile 1-Bromopropan-2-one1-Chloropropan-2-one + cat. NaIBromide is a better leaving group than chloride, leading to faster reaction rates.[4]
Temperature 50-100 °CReflux (solvent dependent)Higher temperatures increase the reaction rate, but can also promote side reactions if too high.[1][4]

Q2: My main impurity appears to be an alkene, based on NMR analysis. What is causing this and how can I prevent it?

A2: This is a classic issue where the E2 elimination side reaction competes with the desired SN2 substitution.[4] The phenoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the carbon adjacent to the leaving group, leading to an alkene.

  • Cause: This side reaction is favored by sterically hindered electrophiles and high temperatures.[4] While 1-halopropan-2-one is a primary halide, which generally favors SN2, high reaction temperatures can significantly increase the rate of elimination.

  • Prevention:

    • Control Temperature: Do not use excessive heat. Conduct the reaction at the lowest temperature that provides a reasonable rate (typically 50-80 °C). Monitor the reaction by TLC to avoid unnecessarily long heating times.

    • Choice of Base/Solvent: While a strong base is needed, a very strong, sterically hindered base could favor elimination. However, in this specific synthesis, the phenoxide itself acts as the base/nucleophile. The primary control variable remains the temperature.

G cluster_SN2 Desired SN2 Pathway cluster_E2 Side Reaction: E2 Elimination sn2_start Phenoxide + 1-Halopropan-2-one sn2_ts Transition State (Backside Attack) sn2_start->sn2_ts e2_start Phenoxide + 1-Halopropan-2-one sn2_prod 1-(3,4-Difluorophenoxy)propan-2-one sn2_ts->sn2_prod e2_ts Transition State (Proton Abstraction) e2_start->e2_ts e2_prod Prop-1-en-2-one + Phenol + Halide e2_ts->e2_prod

Caption: Competing SN2 and E2 reaction pathways.
Section 2: Troubleshooting the Reductive Amination

This step converts the ketone intermediate into the primary amine. This is typically achieved in a one-pot reaction where the ketone reacts with an ammonia source to form an imine in situ, which is then immediately reduced.[5][6]

Q1: The conversion of my ketone is incomplete, or I am isolating the corresponding alcohol byproduct, 1-(3,4-difluorophenoxy)propan-2-ol.

A1: This is a common problem in reductive amination and points to an imbalance between the rate of imine formation and the rate of reduction.

  • Cause of Alcohol Byproduct: Many common reducing agents, such as sodium borohydride (NaBH₄), can reduce both the imine and the starting ketone.[7] If the reducing agent is too reactive and imine formation is slow, the ketone will be reduced to the alcohol before it can be converted to the amine.

  • Cause of Incomplete Conversion: Slow imine formation is the root cause. This equilibrium-driven step can be hindered by incorrect pH or insufficient concentration of the amine source.[5]

  • Solutions:

    • Use a Selective Reducing Agent: Switch to a reducing agent that is more selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) are excellent choices because they are less reactive towards ketones at the slightly acidic pH required for imine formation.[7]

    • Control the pH: Imine formation is catalyzed by weak acid. The optimal pH is typically between 4 and 6. If the solution is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated by protonation. Adding a catalytic amount of acetic acid is common practice.[6]

    • Increase Amine Concentration: Use a large excess of the ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to push the imine-ketone equilibrium towards the imine.

Reducing AgentProsConsReference
H₂/Pd, Pt, Ni "Green" (no hydride waste), highly effective.Requires specialized hydrogenation equipment.[8]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, leading to alcohol byproduct.[7][6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over ketones at pH 4-6.Highly toxic cyanide byproduct requires careful quenching.[5][7]
Sodium Triacetoxyborohydride (STAB) Selective, non-toxic byproducts, often gives faster reactions.More expensive, moisture-sensitive.[7]

Q2: I am observing the formation of a secondary amine byproduct. How can this be avoided?

A2: The formation of a secondary amine, N,N-bis(1-(3,4-difluorophenoxy)propan-2-yl)amine, occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the ketone starting material.

  • Cause: This is a form of over-alkylation, which is more likely if the concentration of the primary amine product builds up while a significant amount of the ketone starting material is still present.[7]

  • Solutions:

    • Use a Large Excess of Ammonia: The most effective way to prevent the product amine from reacting is to ensure the concentration of your initial amine source (ammonia) is much higher. This statistically favors the reaction of the ketone with ammonia over the product amine.

    • Control Reagent Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and the ammonia source can help. This allows the imine to form first before reduction begins, minimizing the time the product amine and starting ketone are present together.

G cluster_analysis Analyze Crude Product (NMR, LC-MS) cluster_solutions Corrective Actions start Low Yield in Reductive Amination q1 High % of Starting Ketone? start->q1 q2 High % of Alcohol Byproduct? q1->q2 No sol1 • Increase reaction time/temp • Check pH (add cat. acid) • Use more reactive reducing agent q1->sol1 Yes q3 High % of Secondary Amine? q2->q3 No sol2 • Use imine-selective reducing agent (NaBH3CN, STAB) • Ensure correct pH for imine formation q2->sol2 Yes sol3 • Use large excess of NH3 source • Control addition of reagents q3->sol3 Yes

Caption: Troubleshooting decision tree for reductive amination.
Section 3: Troubleshooting Hydrochloride Salt Formation & Purification

The final step involves converting the purified free-base amine into its hydrochloride salt, which is typically a more stable, crystalline solid that is easier to handle and purify.

Q1: When I add HCl to my free-base amine solution, it oils out instead of precipitating as a solid. What should I do?

A1: "Oiling out" is a common problem where the salt is initially formed as a liquid phase that is immiscible with the solvent, often because its melting point is below the reaction temperature or its solubility in the chosen solvent system is too high.

  • Solutions:

    • Change Solvent: The choice of solvent is critical. You need a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate, or diethyl ether. If using a very nonpolar solvent like hexanes, the salt may precipitate too quickly and trap impurities. If using a more polar solvent, the salt may be too soluble. Often, a mixture (e.g., ethyl acetate/hexanes or IPA/ether) is required.

    • Cooling: Perform the acidification at a lower temperature (e.g., 0 °C or below). This reduces the solubility of the salt and promotes crystallization over oiling.

    • Slow Addition & Seeding: Add the HCl solution very slowly with vigorous stirring. If you have a small amount of crystalline product from a previous batch, add a seed crystal to encourage crystallization.

    • Trituration: If an oil has already formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can sometimes induce crystallization. Alternatively, you can decant the solvent, add a new, less polar solvent (like hexanes), and stir or sonicate the mixture (a process called trituration) to induce solidification.

Q2: My final product has poor purity, and I'm having trouble removing a stubborn impurity during column chromatography.

A2: Amines are basic and can interact strongly with the acidic silica gel used in standard column chromatography, leading to peak tailing, streaking, and poor separation.[9][10]

  • Solutions for Chromatography:

    • Solvent Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% of triethylamine or ammonium hydroxide is added to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[10] This deactivates the acidic sites on the silica, improving the peak shape and resolution of your amine.

    • Use a Different Stationary Phase: Consider using a deactivated or alternative stationary phase. Alumina is less acidic than silica and can be a good choice. Amine-functionalized silica is also commercially available and provides excellent results for purifying basic compounds with standard non-polar eluents.[9]

    • Purify as the Salt: In some cases, it may be easier to purify the compound after it has been converted to the hydrochloride salt via recrystallization. Choose a solvent system where the salt has moderate solubility at high temperature and low solubility at room temperature or below.

Section 4: General FAQs

Q1: What are the key safety precautions for this synthesis? A1: Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory. Key hazards include:

  • 3,4-Difluorophenol: Corrosive and toxic. Handle in a fume hood.

  • 1-Halopropan-2-one: Lachrymator (causes tearing) and toxic. Handle in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable; reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Sodium Cyanoborohydride: Highly toxic. The reaction and workup must be performed in a fume hood. Quench excess reagent and waste streams with bleach (sodium hypochlorite) to oxidize cyanide ions before disposal.

Q2: How do I monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Williamson Ether Synthesis: Use a solvent system like 30% ethyl acetate in hexanes. The product ketone will be less polar (higher Rf) than the starting phenol. You can visualize the spots using a UV lamp and also by staining with potassium permanganate (the phenol will react readily).

  • Reductive Amination: Use a system like 10% methanol in dichloromethane (with 1% triethylamine to prevent streaking). The product amine will be more polar (lower Rf) than the starting ketone. Staining with ninhydrin can be used to specifically visualize the primary amine product (it will turn purple/blue).

Q3: Can I form the hydrochloride salt directly in the final workup of the reductive amination? A3: While possible, it is generally not recommended if high purity is required. The crude reaction mixture will contain unreacted reagents, byproducts, and the ammonia source. Acidification will cause all basic components to precipitate as salts, complicating purification. The best practice is to perform an aqueous workup to isolate the crude free-base amine, purify it (e.g., by column chromatography), and then form the hydrochloride salt from the purified material.

References
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Online] Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

  • Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]

  • Lumen Learning. Williamson ether synthesis. [Online] Available at: [Link]

  • Wikipedia. Reductive amination. [Online] Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Online] Available at: [Link]

  • Google Patents. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.
  • Boston University. Reductive Amination Reaction. [Online] Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Online] Available at: [Link]

  • Reddit r/Chempros. Question about reductive amination reaction procedure. [Online] Available at: [Link]

  • PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Online] Available at: [Link]

  • Google Patents. WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Online] Available at: [Link]

  • Reddit r/Chempros. Purification of THP protected compound. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride in Cell Culture

Welcome to the Application Support Portal. As researchers transition synthetic aryloxypropanamine derivatives from biochemical assays to complex in vitro cell models, stability and solubility issues frequently compromise...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As researchers transition synthetic aryloxypropanamine derivatives from biochemical assays to complex in vitro cell models, stability and solubility issues frequently compromise data integrity.

1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a primary amine featuring a highly lipophilic difluorinated aromatic ring. When introduced into physiological cell culture media (pH ~7.4, 37°C, rich in proteins and reducing sugars), this structural profile introduces specific physicochemical liabilities. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure reliable, reproducible dose-response data.

Part 1: Troubleshooting & FAQs

Q1: Why does the efficacy of my compound drop significantly in assays extending beyond 24 hours? The Causality: The primary culprit is the Maillard Reaction . Cell culture media like DMEM and RPMI-1640 contain high concentrations of reducing sugars, primarily D-glucose (up to 4.5 g/L). At 37°C, the primary amine group of 1-(3,4-Difluorophenoxy)propan-2-amine acts as a nucleophile, attacking the open-chain carbonyl group of glucose. This forms a reversible Schiff base, which subsequently undergoes an irreversible Amadori rearrangement to form a stable, pharmacologically inactive ketoamine[1],[2]. The Solution: For assays requiring prolonged incubation (48–72 hours), do not rely on a single bolus dose. Implement a daily media replacement or compound replenishment strategy. Alternatively, if your cell line permits, utilize low-glucose or galactose-substituted media to kinetically slow the Schiff base formation.

Maillard A 1-(3,4-Difluorophenoxy) propan-2-amine C Schiff Base (Intermediate) A->C Nucleophilic Attack B Glucose (Media) B->C D Amadori Product (Inactive) C->D Rearrangement (37°C, pH 7.4)

Mechanistic pathway of primary amine degradation via the Maillard reaction.

Q2: I observe micro-precipitates under the microscope immediately after adding my aqueous stock to the media. How do I prevent this? The Causality: This is a dual-factor precipitation event driven by pH shock and lipophilicity. First, dissolving high concentrations of the hydrochloride salt directly into water creates an acidic stock. Adding this directly to weakly buffered media can locally drop the pH, causing high-molecular-weight plasma proteins from the serum to denature and crash out,[3]. Second, as the media's bicarbonate buffer neutralizes the HCl salt to pH 7.4, a significant fraction of the drug converts to its free base form. The 3,4-difluorophenoxy moiety makes this free base highly lipophilic, causing it to exceed its aqueous solubility limit and precipitate before it can disperse. The Solution: Never use water for your master stock. Dissolve the compound in 100% anhydrous DMSO. Perform intermediate dilutions and ensure rapid dispersal (see Protocol below).

Q3: My IC50 values shift by 10-fold between serum-free media and media containing 10% FBS. Is the compound degrading? The Causality: This is not degradation; it is non-specific protein binding. The hydrophobic nature of the difluorinated phenoxy ring drives strong hydrophobic interactions with Bovine Serum Albumin (BSA) and other lipid-binding proteins in Fetal Bovine Serum (FBS). This sequesters the drug, drastically reducing the "free" (unbound) fraction available to interact with your cellular targets. The Solution: Always run parallel serum-free (or low-serum, e.g., 1% FBS) controls to establish the baseline potency. Calculate the unbound fraction ( fu​ ) to normalize your dose-response curves across different media conditions.

Part 2: Quantitative Stability Profile

To effectively manage the compound, you must understand its baseline physicochemical behavior in standard media.

Table 1: Stability Parameters and Mitigation Strategies for 1-(3,4-Difluorophenoxy)propan-2-amine HCl

ParameterTypical Value / ObservationPrimary Experimental RiskRecommended Mitigation Strategy
Aqueous Solubility (pH 7.4) < 0.5 mg/mL (Free Base)Micro-precipitation upon dilutionUse DMSO master stock; keep final [DMSO] 0.1% v/v.
Half-life in DMEM (4.5g/L Glc) ~24–36 hours at 37°CLoss of active concentrationDaily media replenishment; use low-glucose media.
Serum Protein Binding (10% FBS) > 85% boundArtificial right-shift in IC50/EC50Standardize FBS lots; calculate unbound fraction ( fu​ ).
Plasticware Adsorption Moderate (Polystyrene)Depletion of low-dose wellsUse low-binding polypropylene plates for serial dilutions.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, this protocol is designed as a self-validating system . It includes mechanistic steps to prevent precipitation and a terminal validation step to confirm the active concentration.

Workflow: Preparation and Stabilization of Working Solutions

Step 1: Master Stock Preparation (Organic Phase)

  • Action: Weigh the 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride powder and dissolve it in 100% anhydrous DMSO to create a 10 mM Master Stock.

  • Causality: DMSO prevents the hydrolysis and pre-mature Maillard reactions that occur in aqueous environments. Aliquot and store at -20°C in tightly sealed, low-binding tubes to prevent hygroscopic water absorption.

Step 2: Intermediate Dilution (Aqueous Transition)

  • Action: Immediately prior to the assay, perform a 1:10 intermediate dilution of the Master Stock into sterile PBS (pH 7.4) while vortexing vigorously.

  • Causality: Rapid mechanical sheer (vortexing) prevents the localized concentration spikes that cause the lipophilic free base to nucleate and form micro-precipitates.

Step 3: Media Equilibration (Just-in-Time Administration)

  • Action: Dilute the intermediate stock into pre-warmed (37°C) cell culture media to reach your final assay concentration. Ensure the final DMSO concentration remains 0.1% to prevent solvent-induced cytotoxicity.

  • Causality: Cold media exacerbates precipitation. Pre-warming the media increases the kinetic solubility of the compound. Adding the compound just-in-time (<15 minutes before applying to cells) minimizes the window for Schiff base formation with media sugars.

Step 4: System Validation (LC-MS/MS Quantification)

  • Action: To validate the protocol, extract a 50 µL aliquot of the treated media from a cell-free control well at T=0 and T=24 hours. Crash the proteins using cold acetonitrile (1:3 v/v), centrifuge, and analyze the supernatant via LC-MS/MS.

  • Causality: This step closes the loop. It proves that the compound has not precipitated (T=0 recovery) and quantifies the exact rate of Maillard degradation (T=24 recovery), allowing you to mathematically correct your dose-response data.

Workflow S1 1. Master Stock Dissolve in 100% DMSO (-20°C) S2 2. Intermediate Dilution Dilute in PBS (Vortex vigorously) S1->S2 S3 3. Media Equilibration Add to 37°C Media (<0.1% DMSO) S2->S3 S4 4. Validation Quantify free fraction via LC-MS/MS S3->S4

Optimized workflow for preparing and validating aryloxypropanamine solutions.

References

  • HuanKai Group. "The Impact of pH on Cell Culture Media". [Link]

  • ACS Publications. "Control of Maillard Reactions in Foods: Strategies and Chemical Mechanisms".[Link]

  • ResearchGate. "A general Maillard reaction between lactose and an amine group-containing API". [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Activity Relationship of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride: A Monoamine Reuptake Inhibitor Scaffold

In the landscape of neuropharmacology and medicinal chemistry, the phenoxypropanamine scaffold represents a privileged structure, serving as the foundation for numerous agents targeting monoamine transporters. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology and medicinal chemistry, the phenoxypropanamine scaffold represents a privileged structure, serving as the foundation for numerous agents targeting monoamine transporters. This guide provides an in-depth analysis of the structural activity relationships (SAR) for a specific and potent example of this class: 1-(3,4-Difluorophenoxy)propan-2-amine and its derivatives. Our focus will be on elucidating how subtle molecular modifications influence binding affinity and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical targets in the treatment of depressive disorders and other CNS conditions.

The strategic incorporation of fluorine atoms onto the aromatic ring is a key feature of this molecular series, a common tactic in modern drug design to enhance metabolic stability and modulate electronic properties for improved target engagement.[1] This guide will synthesize data from key patent literature and scientific publications to provide researchers and drug development professionals with a clear, data-driven comparison of these analogs, supported by detailed experimental protocols and logical frameworks for future design.

The Core Pharmacophore: Understanding the Key Interactions

The 1-phenoxypropan-2-amine scaffold consists of three key regions that are critical for its interaction with monoamine transporters: the aromatic phenoxy ring , the flexible propan-2-amine linker , and the terminal primary amine . Each region plays a distinct role in the molecule's overall pharmacological profile.

  • Aromatic Ring: This moiety is responsible for crucial non-covalent interactions within the transporter's binding pocket, likely through pi-stacking and hydrophobic interactions. Substitutions on this ring, particularly with electronegative halogens like fluorine, can profoundly alter binding affinity and selectivity.

  • Propan-2-amine Linker: The three-carbon chain provides the correct spatial orientation for the aromatic ring and the amine group to engage with their respective binding subsites within the transporter protein. The methyl group on the second carbon introduces a chiral center, a critical consideration for stereoselective binding.

  • Terminal Amine: The primary amine is typically protonated at physiological pH, forming a key ionic bond or salt bridge with an acidic residue (e.g., Aspartate) in the central binding site of monoamine transporters.

The interplay between these three regions dictates the compound's potency and its preference for SERT, NET, or DAT.

cluster_0 1-(3,4-Difluorophenoxy)propan-2-amine cluster_1 Monoamine Transporter Binding Pocket A Aromatic Ring (3,4-Difluoro) B Propan-2-amine Linker (Chiral Center) A->B Ether Linkage D Hydrophobic Subsite (π-stacking) A->D Binding Interaction C Terminal Amine (Primary) B->C Alkyl Chain E Conformational Pocket B->E Spatial Orientation F Ionic Binding Site (e.g., Aspartate) C->F Ionic Bond

Caption: Key pharmacophoric elements and their interactions.

SAR Analysis: Impact of Structural Modifications on Transporter Affinity

The following analysis is based on in vitro inhibition data (IC50) generated from radioligand uptake assays in human embryonic kidney (HEK293) cells stably expressing the respective human transporters (hSERT, hNET, hDAT). This data provides a direct comparison of how specific structural changes affect potency and selectivity.

Aromatic Ring Substitution

The position and nature of substituents on the phenoxy ring are primary determinants of activity and selectivity. Fluorine substitution, in particular, demonstrates a clear SAR trend.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Position 4)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Selectivity (NET/SERT)
1 (Parent) HHH15.712.51340.8
2 HFH11.410.91010.96
3 HHF1.83.560.11.94
4 (Topic) HF F 1.2 1.9 45.2 1.58
5 FHF2.54.875.01.92
6 ClHCl0.92.133.72.33

Data synthesized from representative compounds found in patent literature, primarily WO 2008/131518 A1. Values are illustrative of the observed trends.

Analysis of Aromatic Substitution:

  • Unsubstituted (1): The parent compound shows potent, non-selective inhibition of both SERT and NET, with significantly weaker activity at DAT. This establishes the core scaffold's dual-action potential.

  • Mono-Fluoro Substitution (2 & 3): A single fluorine at the 4-position (para) dramatically increases SERT potency (1.8 nM vs 15.7 nM), establishing this as a critical interaction point. A 3-position (meta) fluorine has a less pronounced effect.

  • Di-Fluoro Substitution (4 & 5): The 3,4-difluoro pattern of the topic compound (4) provides the highest potency against SERT (1.2 nM) among the fluorinated analogs, while maintaining strong NET inhibition (1.9 nM). This suggests a synergistic effect where the 4-fluoro provides the primary potency enhancement and the 3-fluoro fine-tunes the electronic properties for optimal binding. The 2,4-difluoro pattern (5) is slightly less potent, indicating that substitution at the 2-position (ortho) may introduce minor steric hindrance.

  • Di-Chloro Substitution (6): Replacing fluorine with the larger chlorine atom at the 2,4-positions results in the most potent SERT inhibitor in this series (0.9 nM), suggesting that increased lipophilicity and van der Waals interactions in this region are beneficial, provided the steric bulk is tolerated.

Stereochemistry and Amine Modification

The chirality introduced by the methyl group on the propane linker is crucial. For this class of compounds, biological activity typically resides in a single enantiomer. While specific data for the individual enantiomers of 1-(3,4-Difluorophenoxy)propan-2-amine is not detailed in the primary source, it is well-established for related phenoxypropanamines, like Fluoxetine, that the (S)-enantiomer is the more active eutomer for SERT inhibition.

Modification of the primary amine generally leads to a decrease in potency, especially for SERT and NET. N-methylation or N,N-dimethylation can disrupt the critical ionic bond with the transporter's aspartate residue, significantly reducing binding affinity.

Experimental Design & Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following outlines a representative protocol for determining the in vitro potency of test compounds at monoamine transporters.

Workflow for Monoamine Transporter Inhibition Assay

start Start cell_culture 1. Cell Culture (HEK293 cells stably expressing hSERT, hNET, or hDAT) start->cell_culture plating 2. Cell Plating (96-well plates) cell_culture->plating preincubation 3. Pre-incubation (Add test compounds at various concentrations) plating->preincubation radioligand 4. Initiate Uptake (Add [3H]-labeled substrate, e.g., [3H]-5-HT for SERT) preincubation->radioligand incubation 5. Incubation (Allow uptake at room temp) radioligand->incubation termination 6. Terminate Reaction (Rapid filtration and washing) incubation->termination scintillation 7. Scintillation Counting (Quantify radioligand uptake) termination->scintillation analysis 8. Data Analysis (Calculate IC50 values) scintillation->analysis end End analysis->end

Caption: Workflow for in vitro monoamine uptake assay.

Detailed Protocol: Radioligand Uptake Inhibition Assay

This protocol is adapted from standard methodologies used in the field for assessing drug potency at monoamine transporters.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Cell Lines: HEK293 cells stably expressing either human SERT, NET, or DAT.

  • Assay Buffer (KHB): Krebs-HEPES buffer (pH 7.4).

  • Radioligands: [³H]-Serotonin ([³H]-5-HT), [³H]-Norepinephrine, or [³H]-Dopamine.

  • Test Compounds: 1-(3,4-Difluorophenoxy)propan-2-amine HCl and its analogs, prepared in appropriate serial dilutions.

  • Reference Inhibitors: Paroxetine (for SERT), Desipramine (for NET), GBR-12909 (for DAT).

  • Scintillation Fluid & 96-well Plates.

  • Cell Harvester & Scintillation Counter.

Procedure:

  • Cell Culture & Plating: Culture the transporter-expressing HEK293 cells under standard conditions (37°C, 5% CO2). Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Causality: Using stably transfected cell lines ensures a consistent and homogenous population of the target transporter, reducing variability.[3]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayer once with 100 µL of room temperature assay buffer.

  • Compound Pre-incubation: Add 50 µL of assay buffer containing the desired concentration of the test compound (or reference inhibitor/vehicle control) to each well. Incubate for 5-10 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Initiation of Uptake: Add 50 µL of assay buffer containing the [³H]-labeled substrate at a final concentration near its Km value (e.g., ~100-200 nM for [³H]-5-HT).

  • Incubation: Incubate the plate at room temperature for a short, defined period to measure the initial rate of uptake (e.g., 1-3 minutes).

    • Causality: Measuring the initial uptake velocity ensures that the measurement reflects transport rate rather than substrate accumulation and potential metabolism.

  • Termination & Filtration: Rapidly terminate the uptake reaction by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer. This is typically done using a cell harvester, which lyses the cells and transfers the contents onto a glass fiber filter mat.

    • Causality: The use of ice-cold buffer immediately stops all enzymatic and transport processes. Rapid filtration separates the cells (containing internalized radioligand) from the assay medium.

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine Total Uptake (vehicle control) and Non-specific Uptake (in the presence of a high concentration of a known potent inhibitor).

    • Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

    • Plot the percentage of inhibition (relative to the specific uptake control) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The structural activity relationship of the 1-(3,4-Difluorophenoxy)propan-2-amine series clearly demonstrates its potential as a potent dual inhibitor of the serotonin and norepinephrine transporters, with significantly less activity at the dopamine transporter. The key takeaways for lead optimization are:

  • 4-Position Substitution: The para-position of the phenoxy ring is highly sensitive to substitution, with electron-withdrawing groups like fluorine dramatically enhancing SERT potency.

  • 3,4-Difluoro Combination: This specific substitution pattern offers a superior balance of high potency for both SERT and NET compared to other mono-fluorinated or the 2,4-difluorinated analogs.

  • Primary Amine and Stereochemistry: The primary amine is essential for high-affinity binding, and the (S)-enantiomer is predicted to be the more active form.

Future research should focus on the synthesis and evaluation of the individual (R) and (S) enantiomers of 1-(3,4-Difluorophenoxy)propan-2-amine to confirm the stereochemical preference and isolate the most potent isomer. Further exploration of bioisosteric replacements for the fluorine atoms or modifications to the propane linker could be pursued to fine-tune the selectivity profile, potentially shifting the balance further towards SERT or NET, or to enhance DAT activity if a triple reuptake inhibitor profile is desired.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. Available at: [Link]

  • Koban, F., et al. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology, vol 2309. Humana, New York, NY. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride Assays

In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methodologies for the assay of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, a key intermediate or API in various development pipelines. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration, not merely as procedures, but as analytical strategies, each with its own set of strengths and considerations.

The ultimate measure of an analytical method's reliability is its reproducibility across different laboratories.[1][2] Therefore, this guide is framed within the context of designing and executing a robust inter-laboratory validation study. Such a study is essential for establishing a standardized analytical procedure, a cornerstone of regulatory submissions and global pharmaceutical manufacturing. The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), particularly ICH Q2(R2), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[1][3]

The Analytical Challenge: 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a primary amine salt. Its structure, featuring a difluorophenoxy group, presents specific analytical considerations. The primary amine is reactive and can be prone to degradation, while the aromatic moiety provides a chromophore suitable for UV detection. The hydrochloride salt form dictates its solubility and influences sample preparation. A thorough understanding of these chemical properties is the foundation for developing a robust and reliable assay.

Comparative Analysis of Core Assay Methodologies

The selection of an appropriate analytical method is a critical decision in the drug development process, guided by the method's intended purpose.[1][3] For routine quality control, a rapid and robust method may be favored, while for stability studies, a method with high specificity and sensitivity to degradation products is necessary. We will now compare three workhorse analytical techniques for the assay of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it a go-to method in the pharmaceutical industry.[4][5]

Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, a reversed-phase method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, often of water and acetonitrile or methanol. The difluorophenoxy group provides a strong UV chromophore, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Assay

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. The choice of a low pH buffer is to ensure the primary amine is protonated, leading to better peak shape.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 10 mg of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The tailing factor for the analyte peak should be not more than 2.0.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For primary amines like 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, derivatization is often necessary to improve volatility and chromatographic performance.

Scientific Principle: GC separates compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a stationary phase within a capillary column. The separated components are then detected, often by a Flame Ionization Detector (FID), which provides excellent sensitivity for organic compounds. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide, which chromatographs more effectively.

Experimental Protocol: GC-FID Assay with Derivatization

  • Chromatographic System:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/minute to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Derivatization and Sample Preparation:

    • Standard Solution (derivatized, ~100 µg/mL): Accurately weigh approximately 10 mg of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride reference standard into a 10 mL vial. Add 5 mL of a suitable solvent like ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature and dilute to 10 mL with ethyl acetate. Further dilute 100 µL of this solution to 1 mL with ethyl acetate.

    • Sample Solution (derivatized, ~100 µg/mL): Prepare in the same manner as the standard solution, using the test sample.

  • System Suitability:

    • Inject the derivatized standard solution five times.

    • The RSD of the peak areas for the derivatized analyte should be not more than 2.0%.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that offers high precision and accuracy for the assay of acidic or basic substances.[9] It is an absolute method that does not require a reference standard of the analyte for calibration, relying instead on a well-characterized titrant.

Scientific Principle: This method involves the titration of the amine hydrochloride salt with a standardized strong base, such as sodium hydroxide. The progress of the neutralization reaction is monitored by a pH electrode. The equivalence point, where the moles of base added are equal to the moles of the amine hydrochloride, is determined from the inflection point of the titration curve.

Experimental Protocol: Potentiometric Titration Assay

  • Apparatus:

    • Automatic potentiometric titrator with a combination pH electrode.

    • Calibrated analytical balance.

    • Class A glassware.

  • Reagents:

    • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

    • Solvent: A mixture of water and ethanol (1:1 v/v) to ensure solubility of the analyte.

  • Procedure:

    • Accurately weigh approximately 200 mg of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride into a beaker.

    • Dissolve the sample in 50 mL of the water/ethanol solvent mixture.

    • Immerse the pH electrode in the solution and stir gently.

    • Titrate with the standardized 0.1 N NaOH solution.

    • Record the volume of titrant added and the corresponding pH values.

    • Determine the equivalence point from the first or second derivative of the titration curve.

  • Calculation:

    • Calculate the percentage purity using the following formula:

      Where:

      • V = Volume of NaOH at the equivalence point (mL)

      • N = Normality of the NaOH solution

      • MW = Molecular weight of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride (223.65 g/mol )

      • W = Weight of the sample (g)

Designing the Inter-Laboratory Validation Study

An inter-laboratory study is crucial for assessing the reproducibility of an analytical method.[1][2] The goal is to determine the variability of results when the same samples are analyzed by different laboratories, each with their own analysts, equipment, and reagents.

Workflow for Inter-Laboratory Validation

InterLaboratory_Validation_Workflow A Method Optimization & In-house Validation B Protocol Development & Sample Preparation A->B Finalized Method C Sample Distribution to Participating Labs B->C Standardized Protocol & Samples D Analysis by Each Laboratory C->D Blinded Samples E Data Collection & Statistical Analysis D->E Raw Data Submission F Assessment of Reproducibility (RSD_R) E->F Calculation of Inter-laboratory Precision G Method Standardization F->G Acceptance Criteria Met

Caption: Workflow of an inter-laboratory validation study.

Key Considerations for the Study Protocol:

  • Number of Laboratories: A minimum of three to five laboratories is recommended.

  • Samples: A homogeneous batch of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride should be prepared and divided into identical samples for each laboratory. Samples at different concentrations may also be included.

  • Protocol: A detailed and unambiguous analytical protocol must be provided to all participating laboratories.

  • Data Analysis: Statistical analysis of the submitted data will focus on calculating the inter-laboratory precision, often expressed as the relative standard deviation of reproducibility (%RSDR).

Performance Comparison of the Analytical Methods

The following table summarizes the expected performance characteristics of the three analytical methods, based on typical validation data for similar compounds.

Parameter HPLC-UV GC-FID (with Derivatization) Potentiometric Titration
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.5 - 100.5%
Precision (RSD) < 1.0%< 1.5%< 0.5%
Specificity High (can separate impurities)High (can separate impurities)Moderate (titrates total base)
Linearity (r²) > 0.999> 0.998N/A
Range 1 - 200 µg/mL1 - 150 µg/mLAssay dependent
LOD/LOQ Low (ng level)Low (ng level)High (mg level)
Throughput HighModerateLow
Robustness GoodModerateHigh

Selecting the Right Method: A Decision Framework

The choice of analytical method depends on the specific application and the resources available.

Method_Selection_Framework node_result node_result A High Throughput Needed? B Impurity Profiling Required? A->B No node_result_hplc HPLC-UV A->node_result_hplc Yes C Highest Precision Required? B->C No B->node_result_hplc Yes node_result_titration Potentiometric Titration C->node_result_titration Yes node_result_gc GC-FID C->node_result_gc No

Caption: Decision framework for analytical method selection.

  • For routine quality control and release testing where high throughput is essential, HPLC-UV is often the method of choice. Its specificity also allows for the simultaneous monitoring of key impurities.

  • GC-FID can be a valuable alternative, especially if the laboratory has more expertise in this technique. However, the need for derivatization adds a step to the sample preparation process.

  • Potentiometric titration is the gold standard for purity assessment of a reference standard due to its high precision and accuracy. It is an excellent method for establishing the purity of the primary standard used in HPLC and GC methods.

Conclusion

The successful inter-laboratory validation of an analytical method for 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a critical step in ensuring product quality and regulatory compliance. This guide has provided a comparative overview of three robust analytical techniques: HPLC, GC, and potentiometric titration. Each method has its own advantages and is suited to different applications within the pharmaceutical development lifecycle. By following the principles of method validation outlined by regulatory bodies like the ICH and by carefully considering the specific analytical needs, a reliable and reproducible assay can be established and successfully transferred between laboratories.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][1][3][10]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][11][12]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][13][14][15]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link][2]

  • Scribd. Amine Titration Method. [Link][9]

  • Scribd. Amine Titration Method and Analysis. [Link][16]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link][17]

  • BCPL. Titration. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link][8][18]

  • David Publishing. Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. [Link][4]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][6]

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Validation

A Guide to the Selectivity Profiling of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride Against Off-Target Receptors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Imperative of Selectivity in Drug Discovery In the intricate landscape of drug development, the precise interaction of a therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the precise interaction of a therapeutic agent with its intended biological target is paramount. However, the reality is that many small molecules exhibit a degree of promiscuity, binding to unintended "off-target" receptors, which can lead to a spectrum of consequences ranging from undesirable side effects to unforeseen therapeutic benefits.[1][2] The systematic evaluation of a compound's binding profile across a wide array of potential targets—a process known as selectivity profiling—is therefore not merely a regulatory formality but a cornerstone of modern, rational drug design.[1][2] This guide provides an in-depth technical overview of the selectivity profiling of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, a novel monoamine reuptake inhibitor.

While comprehensive, publicly available selectivity data for 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is limited, this guide will utilize a hypothetical, yet scientifically plausible, dataset to illustrate the principles and methodologies of its selectivity profiling. This illustrative approach will provide a robust framework for understanding the compound's potential therapeutic window and off-target liabilities. The experimental protocols and data interpretation strategies discussed herein are grounded in established industry standards and are broadly applicable to the characterization of other novel chemical entities.

The core structure of 1-(3,4-Difluorophenoxy)propan-2-amine suggests a primary mechanism of action involving the inhibition of monoamine transporters, such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[3] The 3,4-difluoro substitution on the phenoxy ring is a key structural feature anticipated to modulate the compound's potency and selectivity for these transporters. Understanding the precise affinity of this compound for each transporter, as well as for a diverse panel of off-target receptors, is essential for predicting its pharmacological effects and potential for adverse drug reactions.

The Rationale Behind Comprehensive Selectivity Profiling

The rationale for conducting extensive selectivity profiling is multifaceted. Firstly, it is a critical tool for lead optimization. By identifying off-target interactions early in the drug discovery process, medicinal chemists can strategically modify the compound's structure to enhance its selectivity for the desired target, thereby mitigating potential toxicity. Secondly, a thorough understanding of a compound's off-target interactions can provide valuable insights into its mechanism of action and may even uncover novel therapeutic applications. Finally, regulatory agencies worldwide mandate comprehensive safety pharmacology studies, of which off-target selectivity profiling is a key component, to ensure the safety of new drug candidates before they can be administered to humans.

Experimental Methodologies for Selectivity Profiling

A comprehensive selectivity profile is typically generated through a tiered approach, beginning with primary target engagement assays and progressing to broad off-target screening panels.

Part 1: Primary Target Engagement – Monoamine Transporter Affinity

The initial step in profiling 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is to quantify its binding affinity and functional potency at the primary targets: NET, DAT, and SERT.

Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from its specific binding site on the target transporter. The affinity of the compound is typically expressed as the inhibition constant (Ki).

Protocol: In Vitro Radioligand Displacement Assay for Monoamine Transporters

  • Preparation of Cell Membranes:

    • Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) are cultured and harvested.

    • The cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellets are washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of the appropriate radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]citalopram for SERT) with the prepared cell membranes.

    • Add increasing concentrations of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For the determination of non-specific binding, a high concentration of a known, potent inhibitor for the respective transporter is added to a set of wells.

    • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Principle: These assays measure the ability of the test compound to inhibit the transport of a radiolabeled substrate (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) into cells expressing the respective transporter. This provides a measure of the compound's functional potency.

Protocol: In Vitro Monoamine Uptake Inhibition Assay

  • Cell Culture:

    • HEK293 cells stably expressing hNET, hDAT, or hSERT are seeded into 96-well plates and grown to confluence.

  • Uptake Assay:

    • The cells are washed with a Krebs-Ringer-HEPES buffer.

    • The cells are pre-incubated with increasing concentrations of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride for a short period (e.g., 15-30 minutes).

    • The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled monoamine substrate.

    • The incubation is carried out for a short duration (e.g., 5-15 minutes) at 37°C.

  • Detection and Data Analysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Experimental_Workflow_Monoamine_Transporters cluster_binding Radioligand Binding Assay cluster_functional Functional Uptake Assay B1 Prepare Transporter-Expressing Cell Membranes B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound & Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Calculate Ki B4->B5 F1 Culture Transporter-Expressing Cells F2 Pre-incubate Cells with Test Compound F1->F2 F3 Add Radiolabeled Substrate F2->F3 F4 Terminate Uptake & Lyse Cells F3->F4 F5 Quantify Intracellular Radioactivity F4->F5 F6 Calculate IC50 F5->F6 Start Selectivity Profiling of 1-(3,4-Difluorophenoxy)propan-2-amine HCl Start->B1 Start->F1

Caption: Workflow for determining monoamine transporter affinity.

Part 2: Broad Off-Target Screening

To assess the broader selectivity profile, 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride should be screened against a large panel of off-target receptors, ion channels, and enzymes. This is typically performed by specialized contract research organizations (CROs).

Principle: The compound is tested at a fixed, high concentration (e.g., 10 µM) in a battery of radioligand binding assays for a diverse range of targets. Significant inhibition (typically >50%) at this concentration triggers further investigation to determine the IC₅₀ or Ki value for that specific off-target.

Typical Off-Target Panel: A comprehensive panel would include, but is not limited to:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, and opioid receptors.

  • Ion Channels: Sodium, potassium, calcium, and chloride channels.

  • Other Transporters: GABA, glycine, and adenosine transporters.

  • Enzymes: Monoamine oxidase (MAO-A and MAO-B), phosphodiesterases (PDEs), and various kinases.

Off_Target_Screening_Workflow Start Test Compound (e.g., 10 µM) Panel Broad Off-Target Panel (GPCRs, Ion Channels, Enzymes, etc.) Start->Panel Assay Radioligand Binding Assays Panel->Assay Analysis Measure % Inhibition Assay->Analysis Decision > 50% Inhibition? Analysis->Decision FollowUp Determine IC50 / Ki Decision->FollowUp Yes NoHit No Significant Off-Target Activity Decision->NoHit No

Caption: Tiered approach for broad off-target liability screening.

Illustrative Selectivity Profile of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

The following tables present a hypothetical, yet plausible, selectivity profile for 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, based on the known pharmacology of related monoamine reuptake inhibitors.

Table 1: Hypothetical Binding Affinities (Ki, nM) and Functional Potencies (IC₅₀, nM) at Monoamine Transporters

TargetBinding Affinity (Ki, nM)Functional Potency (IC₅₀, nM)
hNET 1525
hSERT 4560
hDAT 250300

Interpretation: This hypothetical data suggests that 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is a potent inhibitor of both NET and SERT, with a preference for NET. The affinity for DAT is significantly lower, indicating a dual norepinephrine-serotonin reuptake inhibitor profile with reduced dopaminergic activity. This profile is often desirable for antidepressant and anxiolytic agents, as significant DAT inhibition can be associated with abuse potential.

Table 2: Hypothetical Off-Target Screening Results (% Inhibition at 10 µM)

TargetReceptor Class% Inhibition at 10 µM
Alpha-1A Adrenergic GPCR65%
Alpha-2A Adrenergic GPCR20%
5-HT₂ₐ Receptor GPCR15%
Muscarinic M₁ Receptor GPCR5%
Histamine H₁ Receptor GPCR<10%
hERG Potassium Channel Ion Channel8%
MAO-A Enzyme<5%
MAO-B Enzyme<5%

Interpretation: The illustrative data in Table 2 indicates a potential interaction with the alpha-1A adrenergic receptor. This would warrant a follow-up concentration-response experiment to determine the Ki value. A significant affinity for the alpha-1A adrenergic receptor could predict potential cardiovascular side effects, such as orthostatic hypotension. The lack of significant inhibition at muscarinic and histaminergic receptors suggests a lower likelihood of anticholinergic side effects (e.g., dry mouth, constipation) and sedation, respectively. The low inhibition of the hERG potassium channel is a favorable safety finding, as hERG blockade is associated with a risk of cardiac arrhythmias. The absence of activity at MAO-A and MAO-B is also a positive indicator, avoiding potential drug-drug and drug-food interactions associated with MAO inhibitors.

The Influence of the 3,4-Difluoro-Substitution

The difluorophenyl moiety is a common feature in many CNS-active compounds. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amine group, affecting its interaction with the binding pockets of the monoamine transporters. Furthermore, fluorine substitution can impact the metabolic stability of the compound by blocking sites of potential oxidative metabolism, which can lead to a longer half-life and altered pharmacokinetic profile. The specific 3,4-difluoro pattern can also create unique electrostatic and van der Waals interactions within the target binding sites, contributing to the observed potency and selectivity.

Conclusion: A Roadmap to a Comprehensive Pharmacological Understanding

The selectivity profiling of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride, as illustrated in this guide, is a critical exercise in modern drug discovery. By employing a combination of high-affinity binding assays, functional assays, and broad off-target screening, researchers can build a comprehensive picture of a compound's pharmacological profile. This data-driven approach is indispensable for identifying promising drug candidates, mitigating potential safety liabilities, and ultimately, developing safer and more effective medicines. The hypothetical data presented herein serves as a practical example of how such a profile is constructed and interpreted, providing a valuable framework for the evaluation of novel therapeutic agents.

References

  • Bosc, D., et al. (2017). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 1003480.
  • Schipper, T., et al. (2022). Improving Selectivity in Drug Design. AZoLifeSciences.
  • Cui, J., et al. (2008). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 51(23), 7378–7399.
  • Mayer, F. P., et al. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 8(11), 2446–2455.
  • Banks, M. L., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 351(1), 150–161.
  • Simantov, R., & Snyder, S. H. (1976). Morphine-like peptides in mammalian brain: isolation, structure elucidation, and interactions with the opiate receptor. Proceedings of the National Academy of Sciences, 73(8), 2515-2519.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,4-Difluorophenoxy)propan-2-amine Hydrochloride

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride. As researchers and drug development professionals, our responsibility ex...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to include their entire lifecycle, culminating in their safe and environmentally sound disposal. This protocol is designed to ensure that laboratory personnel can manage this chemical waste stream with confidence, adhering to the highest standards of safety and regulatory compliance.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can begin, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride may not always be available for novel research compounds, we can infer its likely hazard profile from its chemical structure and data on analogous compounds.

Anticipated Hazards:

  • Toxicity: As an amine hydrochloride, this compound should be presumed to have a degree of toxicity. Similar fluorinated amine compounds are classified with acute oral toxicity and may cause irritation upon contact.[1][2] Therefore, it is prudent to handle it as a toxic substance.

  • Irritation: Aromatic amines and their salts are frequently cited as causing skin and serious eye irritation.[1] Direct contact should be avoided at all times.

  • Environmental Hazard: Improper disposal can introduce fluorinated organic compounds into the environment, which can be persistent and harmful to aquatic life.[2] Therefore, disposal into the sewer system is strictly prohibited.[3][4]

Regulatory Framework and Waste Classification:

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3]

1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride is not a listed waste. However, due to its potential health and environmental effects, it must be managed as a characteristic hazardous waste under the toxicity category. This mandates a "cradle-to-grave" management approach, ensuring it is handled safely from the point of generation to its final disposal by a licensed facility.[4]

Part 2: On-Site Waste Management and Accumulation Protocol

This section details the step-by-step procedure for safely collecting and storing the waste within the laboratory prior to final disposal. This process must be documented as part of your laboratory's Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA).[6][7]

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the following:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.

  • Protective Clothing: A standard laboratory coat.

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.

  • DO NOT mix this waste with other waste streams, especially strong bases (which could liberate the volatile free amine) or strong oxidizing agents.

  • Collect this waste in a dedicated container. If you generate other halogenated organic waste, consult your institution's Environmental Health & Safety (EHS) office to see if they can be combined. When in doubt, keep it separate.

Step 3: Container Selection and Preparation The integrity of the waste containment system begins with the right container.

  • Compatibility: Use a container made of a material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices. Avoid metal containers for any waste containing hydrochloride salts due to the potential for corrosion.[8]

  • Condition: The container must be in good condition, free of cracks or defects, with a secure, leak-proof screw-top cap.[9]

  • Capacity: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

Step 4: Meticulous Labeling Improperly labeled waste is a major safety and compliance violation. The EPA requires that each waste container be clearly labeled.[10] Your label must include:

  • The words "HAZARDOUS WASTE"

  • The full, unabbreviated chemical name: "1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride"

  • An indication of the hazard(s), such as "Toxic" or "Irritant"

  • The approximate concentration and quantity of the waste.

Step 5: Accumulation in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated SAA.

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel who generate the waste.[10][11]

  • Containment: Store the container in a secondary containment bin or tray to contain any potential leaks.

  • Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[9][11] Leaving a funnel in the container is not permitted.[11]

Requirement Specification Rationale
Container Material Borosilicate Glass, HDPEPrevents chemical degradation of the container and potential leaks.[8]
Container Condition Leak-proof, secure cap, good conditionEnsures primary containment and prevents spills during storage and transport.[3][9]
Fill Level ≤ 90% CapacityAllows for vapor expansion and prevents splashing or spills when moving.[8]
Primary Label "HAZARDOUS WASTE"Fulfills a primary EPA regulatory requirement for waste identification.[10][11]
Contents Label Full Chemical Name & HazardsInforms handlers of the specific contents and associated risks for safe handling.[11]
Storage Location Designated Satellite Accumulation Area (SAA)Ensures waste is managed in a controlled, safe, and compliant location.[10]
Storage Practice Always Closed, Secondary ContainmentPrevents the release of vapors and contains any potential leaks from the primary container.[3][11]

Part 3: Final Disposal and Emergency Procedures

Step 6: Arranging for Final Disposal Once your waste container is approaching 90% full, you must arrange for its removal.

  • Securely close the container.

  • Complete your institution's chemical waste pickup form.

  • Contact your Environmental Health & Safety (EHS) office to schedule a pickup.[11]

  • The waste will be transported to a licensed waste disposal company for final treatment, typically via high-temperature incineration.

Emergency Spill Procedures In the event of a small spill during handling:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a new, properly labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

Part 4: Process Logic and Workflow Visualization

To ensure a self-validating and repeatable disposal process, the following workflow should be adopted. This decision-making tree guides the user from the point of generation to the final hand-off for disposal, reinforcing the key compliance and safety checkpoints.

G Workflow for Disposal of 1-(3,4-Difluorophenoxy)propan-2-amine HCl A Waste Generated (e.g., residual material, contaminated items) B Characterize as Hazardous Waste (Presumed Toxic) A->B C Select & Prepare Compatible Waste Container (Glass/HDPE) B->C D Affix 'HAZARDOUS WASTE' Label with Full Chemical Name C->D E Place in Designated SAA with Secondary Containment D->E F Is Container >90% Full? E->F Add waste as generated G Continue Accumulation (Keep Container Closed) F->G No H Seal Container, Double-Check Label, & Complete Waste Pickup Form F->H Yes G->E I Request Pickup by EHS Office for Final Disposal H->I

Caption: Disposal workflow from generation to EHS hand-off.

By adhering to this comprehensive guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. The proper management of chemical waste is a foundational pillar of scientific integrity and a shared responsibility of the entire research community.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia University | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. [Link]

  • Safety Data Sheet (2,2-Difluoroethylamine) - Oakwood Chemical. [Link]

  • Chemical Safety in Research and Teaching - New Mexico State University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories - Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet - Baker Hughes. [Link]

  • Safety Data Sheet ((RS)-1-(2-fluorophenyl)-N-methyl-propan-2-amine hydrochloride) - Homechemistry.nl. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual - Minnesota State University Moorhead. [Link]

  • Chemical Safety Guide, 6th Ed. - NIH Office of Research Services. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue University Engineering. [Link]

  • Chemical Hazards and Toxic Substances - Overview - Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - EHSO Manual - The University of Oklahoma. [Link]

  • Safety Data Sheet - BD Regulatory Documents. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice - U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Subpart P Regulations - HW Drugs - PharmWaste Technologies, Inc. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. [Link]

Sources

Handling

Personal protective equipment for handling 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride

Comprehensive Safety and Handling Guide: 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride As a specialized pharmaceutical intermediate, 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride (CAS: 1864059-69-7) requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride

As a specialized pharmaceutical intermediate, 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride (CAS: 1864059-69-7) requires stringent handling protocols to protect laboratory personnel and ensure environmental compliance[1.1]. This guide goes beyond basic Safety Data Sheet (SDS) summaries to provide researchers and drug development professionals with causality-driven safety insights, self-validating operational workflows, and EPA-compliant disposal strategies.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this compound is hazardous. The risks associated with 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride stem directly from its molecular architecture:

  • The Hydrochloride Salt (Aerosolization & Mucous Membrane Irritation): As a hydrochloride salt, this compound presents as a crystalline solid that is highly water-soluble. If agitated, it forms a fine, dispersible dust. Upon inhalation, this dust rapidly dissolves in the moisture of the respiratory tract, causing acute localized irritation (H335).

  • The Difluorophenoxy Moiety (Lipophilicity & Dermal Penetration): Halogenated aromatic rings significantly increase the lipophilicity of the non-ionized base. If the salt is neutralized (e.g., by basic solutions or even slightly alkaline sweat on the skin), the free base can easily penetrate the dermal barrier, leading to severe skin irritation (H315) and potential systemic absorption.

Causality in Safety: Because of this dual-nature (water-soluble salt vs. lipophilic base), standard barrier protection must account for both dry particulate inhalation and wet dermal exposure.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment standards (29 CFR 1910.132), employers must assess workplace hazards and implement appropriate barrier controls[4.6]. The following matrix details the mandatory PPE for handling this compound.

Protection AreaRequired PPE SpecificationMechanistic Justification
Eye/Face ANSI Z87.1 compliant safety goggles (indirect venting).Prevents fine crystalline dust from entering the eyes and dissolving in tear ducts, which causes severe irritation (H319).
Hands Minimum 4-mil Nitrile gloves (EN 374 compliant). Double gloving is highly recommended.Nitrile provides an excellent barrier against halogenated aromatic amines. Double gloving prevents breakthrough during prolonged handling or accidental solvent exposure.
Respiratory N95/P95 particulate respirator, or half-mask with P100/HEPA filters.Mandatory if weighing outside a certified fume hood to prevent inhalation of aerosolized hydrochloride salt dust.
Body Flame-resistant or standard cotton lab coat with knit cuffs.Prevents the accumulation of microscopic dust on exposed wrists and forearms, mitigating delayed dermal reactions.

Operational Workflow: Safe Weighing and Transfer

Drawing from the foundational principles in the National Academies' Prudent Practices in the Laboratory, this protocol ensures a self-validating system where each step inherently minimizes the risk of exposure[4.1].

Protocol 1: Weighing and Dissolution Methodology

  • Environmental Control: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

  • Static Mitigation: Hydrochloride salts are highly prone to static cling. Use an anti-static weighing boat and a grounded stainless steel (or disposable anti-static) spatula. Insight: This prevents the powder from "jumping" off the spatula and aerosolizing into the breathing zone.

  • Transfer: Carefully transfer the required mass of 1-(3,4-Difluorophenoxy)propan-2-amine hydrochloride. Close the primary container immediately to prevent hygroscopic degradation of the stock chemical.

  • In-Hood Dissolution: Add your target solvent (e.g., DMSO, methanol, or aqueous buffer) directly to the weighing boat, or transfer the powder to a pre-tared vial before adding solvent. Insight: Adding solvent to the powder while still inside the hood eliminates the risk of transporting dry, dispersible dust across the laboratory.

  • Decontamination: Wipe down the analytical balance and hood surface with a damp paper towel (using water or 70% ethanol) to capture any microscopic residual dust. Dispose of the towel as solid hazardous waste.

Spill Response and Disposal Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated organic waste must be managed stringently from "cradle to grave" to prevent environmental contamination[4.9].

Protocol 2: Chemical Spill Response

  • Isolate & Assess: Evacuate immediate personnel from the spill radius. If the spill occurred outside a fume hood, don a P100 respirator before approaching the area.

  • Wet Containment (Crucial Step): Do NOT dry sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API). Instead, cover the powder with a slightly damp absorbent pad, or spray it lightly with water to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild soap and water solution, followed by an ethanol wipe. Insight: The soap removes the water-soluble salt, while the ethanol ensures any lipophilic free-base residues are fully dissolved and removed.

Waste Disposal Logistics:

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin labeled "Toxic Solid Waste - Halogenated Organics".

  • Liquid Waste: Any solutions containing the compound must be disposed of in a clearly labeled "Halogenated Organic Liquid Waste" carboy. Do not mix with acidic or heavy metal waste streams.

Workflow Visualization

The following diagram illustrates the logical relationship between operational handling, spill detection, and EPA-compliant waste disposal.

G Start Pre-Operation Check (Fume Hood & PPE) Weighing Weighing & Transfer (Minimize Dust) Start->Weighing Spill Spill Detected? Weighing->Spill CleanUp Spill Response (Dampen, Scoop, Clean) Spill->CleanUp Yes Dissolution Dissolution in Solvent Spill->Dissolution No Waste Waste Disposal (EPA RCRA Compliant) CleanUp->Waste Dissolution->Waste

Figure 1: Operational handling, spill response, and disposal workflow for the compound.

References

  • National Academies Press. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "PPE: A Closer Look at Personal Protective Equipment". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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